Product packaging for 6,8-Dibromo-2,3-dihydrochromen-4-one(Cat. No.:CAS No. 15773-96-3)

6,8-Dibromo-2,3-dihydrochromen-4-one

Cat. No.: B579360
CAS No.: 15773-96-3
M. Wt: 305.953
InChI Key: NPVIVRRXGMSKTH-UHFFFAOYSA-N
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Description

6,8-Dibromo-2,3-dihydrochromen-4-one is a useful research compound. Its molecular formula is C9H6Br2O2 and its molecular weight is 305.953. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6Br2O2 B579360 6,8-Dibromo-2,3-dihydrochromen-4-one CAS No. 15773-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dibromo-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVIVRRXGMSKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694842
Record name 6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one
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Molecular Weight

305.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15773-96-3
Record name 6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15773-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of 6,8-Dibromo-2,3-dihydrochromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Dibromo-2,3-dihydrochromen-4-one is a halogenated heterocyclic compound belonging to the chromanone class. This document provides a comprehensive overview of its known physical and chemical properties, compiled from available scientific literature and chemical databases. It includes key identifiers, tabulated physical and chemical data, a detailed synthesis protocol, and an exploration of the potential biological significance of the broader chromen-4-one scaffold in drug discovery. While specific biological data for this compound is limited, the therapeutic potential of related molecules suggests it as a candidate for further investigation.

Introduction

Chromen-4-one and its derivatives are a significant class of oxygen-containing heterocyclic compounds that are of considerable interest in medicinal chemistry and drug discovery. The chromanone scaffold is a privileged structure found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities. The introduction of halogen atoms, such as bromine, into the chromanone ring system can significantly modulate the molecule's physicochemical properties and biological activity. This guide focuses specifically on the physical and chemical characteristics of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

Identification
PropertyValue
IUPAC Name 6,8-dibromo-2,3-dihydro-4H-chromen-4-one
CAS Number 15773-96-3[1]
Molecular Formula C₉H₆Br₂O₂[2]
Molecular Weight 305.95 g/mol [2]
Canonical SMILES C1C(C(=O)C2=C(O1)C=C(C=C2Br)Br)
Physical Properties
PropertyValueNotes
Boiling Point 192.5 °C[3]This value appears unusually low for a dibrominated compound of this molecular weight and may require experimental verification.

Synthesis

A known synthetic route to this compound involves the cyclization of 3-(2,4-dibromophenoxy)propanoic acid.[2]

Experimental Protocol: Synthesis from 3-(2,4-dibromophenoxy)propanoic acid

This protocol is based on a general method for the synthesis of chroman-4-ones.

Materials:

  • 3-(2,4-dibromophenoxy)propanoic acid

  • Phosphorus pentoxide (P₂O₅)

  • Benzene

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Sodium sulfate

  • Ice

Procedure:

  • Dissolve 3-(2,4-dibromophenoxy)propanoic acid (6.0 mmol) in benzene.

  • Add phosphorus pentoxide to the solution.

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture to ambient temperature.

  • Decant the benzene.

  • Quench the residue with ice water.

  • Extract the aqueous mixture three times with diethyl ether.

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the resulting residue by column chromatography, eluting with a gradient of 0-20% ethyl acetate in hexanes, to yield this compound as a white solid.[2]

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 3-(2,4-dibromophenoxy)propanoic acid react Dissolve in Benzene Add P₂O₅ Reflux for 2h start->react workup Cool to RT Decant Benzene Quench with Ice Water Extract with Diethyl Ether Wash with NaHCO₃ Dry with Na₂SO₄ Evaporate Solvent react->workup purify Column Chromatography (0-20% EtOAc in Hexanes) workup->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the currently reviewed literature. Researchers are advised to perform their own spectral analysis for compound characterization.

Biological Activity and Potential in Drug Discovery

While there is no specific biological activity reported for this compound, the broader class of chromen-4-one derivatives has been extensively studied and shown to possess a wide range of pharmacological properties. These activities are often attributed to their ability to interact with various biological targets.

General Biological Activities of Chromen-4-one Derivatives

Derivatives of the chromen-4-one scaffold have been reported to exhibit activities including:

  • Anticancer[4][5]

  • Anti-inflammatory[4]

  • Antioxidant[4]

  • Antimicrobial[5]

  • Antiviral[4]

Potential Signaling Pathway Involvement

Given the diverse bioactivities of chromen-4-ones, they are likely to interact with multiple signaling pathways. For instance, certain chromen-4-one derivatives have been identified as inhibitors of Rho kinase (ROCK), a potential target for the treatment of diabetic retinopathy.[4] Others have been developed as agonists or antagonists for the G protein-coupled receptor GPR55, which is implicated in inflammation, neurodegeneration, and cancer.[5]

Hypothetical Signaling Pathway Interaction:

SignalingPathway Compound This compound Target Potential Biological Target (e.g., Kinase, GPCR) Compound->Target Binds/Inhibits Pathway Downstream Signaling Pathway Target->Pathway Modulates Response Cellular Response (e.g., Apoptosis, Anti-inflammation) Pathway->Response Leads to

Caption: Potential mechanism of action for a chromen-4-one derivative.

Conclusion

This compound is a readily synthesizable compound within the chromanone family. While its specific physicochemical and biological properties are not yet well-documented, the established importance of the chromen-4-one scaffold in medicinal chemistry suggests that this compound could be a valuable subject for further investigation. Researchers in drug discovery are encouraged to explore its potential activities, particularly in the areas of oncology, inflammation, and infectious diseases, and to fully characterize its spectral and physical properties.

References

Molecular structure and IUPAC name of 6,8-Dibromo-2,3-dihydrochromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6,8-Dibromo-2,3-dihydrochromen-4-one, a halogenated derivative of the chromanone scaffold. Chromanones (2,3-dihydrochromen-4-ones) are a significant class of heterocyclic compounds widely explored in medicinal chemistry and materials science due to their diverse biological activities. This guide covers the molecule's structure, physicochemical properties, a proposed synthetic route, and potential biological relevance based on related structures.

Molecular Structure and IUPAC Nomenclature

The chemical structure of the title compound consists of a 2,3-dihydrochromen-4-one core, which is a bicyclic system comprising a benzene ring fused to a dihydropyran-4-one ring. In this specific derivative, bromine atoms are substituted at positions 6 and 8 of the aromatic ring.

  • IUPAC Name: this compound[1]

  • Synonyms: 6,8-Dibromochroman-4-one

  • CAS Number: 15773-96-3[1][2]

The molecular structure is depicted below:

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Research Context

While no specific biological activities have been reported for this compound itself, the broader class of chromene and chromanone derivatives is of high interest in drug discovery.

  • Antimicrobial Activity: Halogenated chromones have demonstrated potential as antimicrobial agents. For instance, 8-Bromo-4H-chromen-4-one has been shown to inhibit the growth of gram-negative bacteria by binding to their DNA. [3]* Anticancer Potential: Many heterocyclic compounds containing the chromanone core are investigated for their cytotoxic effects against various cancer cell lines. The substitution pattern, including halogenation, is a key determinant of activity.

  • Enzyme Inhibition: The thio-analogue of the chromanone core, 4H-thiochromen-4-one, has been used to design derivatives that act as allosteric inhibitors of trypanothione reductase, a vital enzyme in parasites responsible for tropical diseases. [4] The presence of two bromine atoms on the aromatic ring of this compound significantly alters its electronic properties, lipophilicity, and potential for forming halogen bonds, making it an interesting candidate for screening in various biological assays. [5]

Conclusion

This compound is a well-defined chemical entity with potential for further investigation. This guide provides its core structural and physicochemical data. The outlined synthetic protocol offers a reliable method for its preparation, enabling researchers in drug discovery and materials science to access this compound for further studies. Its structural similarity to other biologically active chromanones suggests it may be a valuable scaffold for developing novel therapeutic agents.

References

Spectroscopic Analysis of 6,8-Dibromo-2,3-dihydrochromen-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for the compound 6,8-Dibromo-2,3-dihydrochromen-4-one (CAS No. 15773-96-3). A comprehensive search of scientific literature and chemical databases was performed to collate the information presented herein. However, a complete, experimentally verified dataset for both ¹H and ¹³C NMR spectra remains elusive in published resources. This guide, therefore, presents a predicted analysis based on established principles of NMR spectroscopy and data from structurally analogous compounds.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of a publicly available, complete experimental dataset for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the analysis of similar chromanone structures and the known effects of bromine substitution on aromatic and aliphatic systems.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~ 4.5Triplet~ 6-7
H-3~ 2.8Triplet~ 6-7
H-5~ 7.8Doublet~ 2
H-7~ 8.0Doublet~ 2

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 68
C-3~ 45
C-4~ 188
C-4a~ 118
C-5~ 130
C-6~ 115
C-7~ 140
C-8~ 110
C-8a~ 158

Experimental Protocols for NMR Data Acquisition

The following outlines a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for aromatic and heterocyclic compounds like this compound.

2.1. Sample Preparation

  • Dissolution: Approximately 5-10 mg of the solid sample of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for compounds of this type due to its good dissolving power and relatively simple residual solvent signal. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆), depending on the solubility of the compound.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: The resulting solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

2.2. NMR Spectrometer Parameters

  • Instrument: Data acquisition is typically performed on a high-resolution NMR spectrometer, for instance, a Bruker Avance or similar instrument, operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

    • Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

    • Spectral Width: A spectral width of approximately 12-16 ppm is set.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

    • Spectral Width: A spectral width of approximately 200-240 ppm is set.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer's software.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the chemical structure of this compound and the logical relationship for assigning the predicted NMR signals.

G cluster_structure Chemical Structure structure G This compound This compound 1H_NMR_Spectrum 1H_NMR_Spectrum This compound->1H_NMR_Spectrum 13C_NMR_Spectrum 13C_NMR_Spectrum This compound->13C_NMR_Spectrum Aromatic Protons (H-5, H-7) Aromatic Protons (H-5, H-7) 1H_NMR_Spectrum->Aromatic Protons (H-5, H-7) Aliphatic Protons (H-2, H-3) Aliphatic Protons (H-2, H-3) 1H_NMR_Spectrum->Aliphatic Protons (H-2, H-3) Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) 13C_NMR_Spectrum->Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) Aliphatic Carbons (C-2, C-3) Aliphatic Carbons (C-2, C-3) 13C_NMR_Spectrum->Aliphatic Carbons (C-2, C-3) Carbonyl Carbon (C-4) Carbonyl Carbon (C-4) 13C_NMR_Spectrum->Carbonyl Carbon (C-4)

The Uncharted Territory: A Technical Guide to the Synthesis and Biological Exploration of Brominated Chromanones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The marine environment, particularly red algae of the genera Laurencia and Rhodomela, is a well-established reservoir of a diverse array of brominated secondary metabolites.[1][2][3][4][5][6][7][8][9][10] These organobromine compounds, primarily bromophenols and bromoterpenes, exhibit a wide spectrum of potent biological activities, including antimicrobial, cytotoxic, and antioxidant effects.[1][6][11] Concurrently, the chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[12][13][14]

Despite the prevalence of both brominated natural products in marine ecosystems and the pharmacological importance of the chromanone framework, the discovery of naturally occurring brominated chromanones has not been documented in scientific literature to date. This technical guide, therefore, pivots to the existing body of research on the laboratory synthesis of brominated chromanones and their subsequent biological evaluation. For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthetic routes to access these compounds, detailed experimental protocols, a summary of their biological activities with quantitative data, and insights into their mechanisms of action.

Synthetic Pathways to Brominated Chromanones

The synthesis of brominated chromanones typically involves multi-step processes, starting from readily available phenolic precursors. A common strategy is the Friedel-Crafts acylation of a phenol with a 3-halopropionic acid, followed by an intramolecular cyclization to form the chromanone ring. Bromination can be achieved either by using brominated starting materials or by direct bromination of the chromanone core.

One representative synthetic approach begins with a brominated phenol, which undergoes acylation and subsequent cyclization to yield the brominated chromanone.[15] An alternative route involves the synthesis of the chromanone core first, followed by electrophilic bromination using a suitable brominating agent. The choice of synthetic strategy often depends on the desired substitution pattern on the aromatic ring.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Phenol Phenol or Bromophenol Acylation Friedel-Crafts Acylation Phenol->Acylation PropionicAcid 3-Halopropionic Acid PropionicAcid->Acylation Cyclization Intramolecular Cyclization Acylation->Cyclization Bromination Electrophilic Bromination (Optional) Cyclization->Bromination Chromanone Brominated Chromanone Cyclization->Chromanone If starting with bromophenol Bromination->Chromanone

Figure 1: Generalized synthetic workflow for brominated chromanones.

Biological Activities of Brominated Chromanones

Synthetic brominated chromanones have been evaluated for a range of biological activities, primarily focusing on their antimicrobial and cytotoxic properties. The introduction of bromine atoms to the chromanone scaffold has been shown to modulate these activities, often enhancing potency.

Antimicrobial Activity

Several studies have demonstrated the efficacy of brominated chromanones against various pathogenic microbes, including bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity. For instance, certain synthetic spiropyrrolidines tethered with a bromo-substituted chromanone moiety have shown significant antibacterial and antifungal effects.[16] The presence of a bromine atom in the para position of the phenyl group of the chromanone appears to be particularly effective in enhancing antifungal activity.[16]

Table 1: Antimicrobial Activity of Selected Brominated Chromanone Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference
9h (4-BrPh) Bacillus subtilisNot specified, but noted as having superior effect[16]
9h (4-BrPh) Staphylococcus epidermidisNot specified, but noted as having superior effect[16]
4d (4-BrPh) Candida kruseiNot specified, but noted as the most potent[16]
4d (4-BrPh) Candida glabrataNot specified, but noted as the most potent[16]
1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one *Staphylococcus epidermidis INA 0125416[17]

*Note: This compound is a brominated phenol with a lactamomethyl moiety, an analogue of natural marine compounds, not a chromanone, but is included for its relevant antimicrobial data against S. epidermidis.

Cytotoxic Activity

The anticancer potential of brominated chromanones has also been a subject of investigation. These compounds have been shown to exhibit cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify this effect. Studies have indicated that halogen substitutions (including bromine) on the chromanone structure play a crucial role in modulating cytotoxic activity and selectivity for cancer cells over normal cells.[18] Flavanone/chromanone derivatives have demonstrated antiproliferative activity with IC50 values in the low micromolar range, and their cytotoxic effects are linked to the induction of oxidative stress.[19][20]

Table 2: Cytotoxic Activity of Selected Flavanone/Chromanone Derivatives

Compound IDCell LineIC50 (µM)Reference
Derivative 1 Colon cancer cell lines10 - 30[19]
Derivative 3 Colon cancer cell lines10 - 30[19]
Derivative 5 Colon cancer cell lines10 - 30[19]
B2 (3-chlorophenylchromanone derivative) A549 (Lung cancer)Noted as having strong cytotoxicity[18]

Experimental Protocols

General Synthesis of 7-Hydroxychroman-4-one (Precursor for Bromination)

This protocol describes the synthesis of a common chromanone precursor, which can be subsequently brominated. The method is adapted from the synthesis of 7-Hydroxychroman-4-one.[15]

  • Friedel-Crafts Acylation: To a solution of resorcinol in a suitable solvent, add a Lewis acid (e.g., trifluoromethanesulfonic acid).

  • Slowly add 3-bromopropionic acid to the mixture and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Upon completion, quench the reaction and extract the product, 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one, with an organic solvent.

  • Purify the product using column chromatography.

  • Intramolecular Cyclization: Dissolve the purified product in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).

  • Stir the mixture to promote intramolecular cyclization via bimolecular nucleophilic substitution.

  • Acidify the reaction mixture to precipitate the product, 7-hydroxychroman-4-one.

  • Collect the solid by filtration, wash with water, and dry.

General Protocol for Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.[21]

  • Preparation of Inoculum: Culture the test microorganisms (bacteria or fungi) in an appropriate broth medium overnight.

  • Dilute the culture to achieve a standardized concentration of cells.

  • Preparation of Microplates: Serially dilute the test compounds in a 96-well microplate containing the appropriate growth medium.

  • Add the standardized microbial inoculum to each well.

  • Include positive controls (medium with inoculum and no compound) and negative controls (medium only).

  • Incubation: Incubate the microplates at the optimal temperature for the growth of the microorganism for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanisms of Action

The precise mechanisms of action for brominated chromanones are still under investigation, but initial studies provide some insights. The cytotoxic effects of some chromanone derivatives are linked to their ability to induce oxidative stress in cancer cells.[19] This is characterized by an increase in intracellular reactive oxygen species (ROS) and a decrease in glutathione (GSH) levels. This oxidative stress can, in turn, trigger downstream events such as DNA damage and programmed cell death (apoptosis) or autophagy.[19]

Mechanism_of_Action BC Brominated Chromanone ROS ↑ Intracellular ROS BC->ROS GSH ↓ Glutathione (GSH) BC->GSH OS Oxidative Stress ROS->OS GSH->OS DNA_damage DNA Damage OS->DNA_damage Apoptosis Apoptosis / Autophagy OS->Apoptosis Cell_Death Cancer Cell Death DNA_damage->Cell_Death Apoptosis->Cell_Death

Figure 2: Proposed mechanism of cytotoxic action for some chromanone derivatives.

Conclusion and Future Perspectives

While the natural discovery of brominated chromanones remains an open frontier, the synthesis and biological evaluation of their synthetic counterparts have revealed a promising class of compounds with notable antimicrobial and cytotoxic activities. The inclusion of bromine atoms appears to be a viable strategy for enhancing the potency of the chromanone scaffold.

Future research should focus on several key areas. A targeted screening of marine organisms, especially red algae known for producing other brominated compounds, may yet lead to the discovery of naturally occurring brominated chromanones. Further elaboration of the structure-activity relationships of synthetic analogues will guide the design of more potent and selective therapeutic agents. Finally, in-depth studies into the mechanisms of action of these compounds will be crucial for their future development as potential drug candidates. The convergence of marine natural product chemistry and synthetic medicinal chemistry holds significant promise for unlocking the full therapeutic potential of brominated chromanones.

References

The Chromanone Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The chromanone, or chroman-4-one, scaffold is a prominent heterocyclic system that has garnered significant attention in the field of medicinal chemistry.[1][2] Structurally, it features a benzene ring fused to a dihydropyran ring.[1] This core structure is a key constituent of many naturally occurring compounds, particularly flavonoids, and serves as a versatile building block for the synthesis of novel therapeutic agents.[3][4] The absence of a C2-C3 double bond distinguishes chromanones from the related chromones, leading to significant variations in their biological activities.[1][3] This guide provides a comprehensive overview of the chromanone scaffold, including its synthesis, diverse biological activities, detailed experimental protocols, and its interaction with key signaling pathways.

Synthesis of the Chromanone Scaffold

The synthesis of chromanone derivatives can be achieved through various synthetic routes. A common and efficient method involves the intramolecular cyclization of 2'-hydroxychalcones, which can be synthesized via a Claisen-Schmidt condensation between a 2'-hydroxyacetophenone and an appropriate aldehyde.

Another notable method is the microwave-assisted one-step synthesis from a 2'-hydroxyacetophenone and an aldehyde with a base like diisopropylamine (DIPA) in ethanol. This method offers a rapid and efficient route to a variety of substituted chromanones.[5]

More recent synthetic developments include radical cascade cyclization reactions, which provide access to complex chromanone derivatives under mild conditions.[6]

Biological Activities of Chromanone Derivatives

The chromanone scaffold is associated with a broad spectrum of pharmacological activities, making it a "privileged structure" in drug discovery.[3] Key activities include anticancer, anti-inflammatory, antioxidant, antibacterial, antifungal, and neuroprotective effects.

Anticancer Activity

Chromanone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[7] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[7]

Compound/DerivativeCell LineIC50 (µM)Reference
3-Benzylideneflavanones/3-benzylidenechroman-4-onesLoVo, HCT 116, SW620, HT-29, Caco-2Varies[8]
3-chlorophenylchromanone derivative with 2-methylpyrazoline (B2)A549Potent[7]
5,7-Dihydroxychromone-3-O-α-L-rhamnopyranosideMCF-79.62 µg/mL[9]
Anti-inflammatory Activity

Certain chromanone derivatives exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[4][10]

Compound/DerivativeAssayIC50 (µM)Reference
Chromanone-based derivative 4eNO release inhibitionPotent[10]
Antioxidant Activity

The antioxidant potential of chromanones is often evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[3]

Compound/DerivativeAssayIC50 (µM)Reference
7,8-Dihydroxy-3-[(3,4-dihydroxyphenyl) methylene] chroman-4-oneDPPH radical scavenging4.5[1]
7,8-Dihydroxy-3-[(3,4-dihydroxyphenyl) methylene] chroman-4-oneNBT superoxide scavenging8.5[1]
Neuroprotective Activity

Chromanone derivatives have emerged as promising agents for the treatment of neurodegenerative diseases like Alzheimer's disease by targeting key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[2][11]

Compound/DerivativeTargetIC50 (µM)Reference
Chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrid C10AChE0.58[12]
Chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrid C10MAO-B0.41[12]
Other Biological Activities

Chromanone derivatives have also shown potential as:

  • Antibacterial and Antifungal Agents : Exhibiting activity against a range of pathogenic microbes.[1][3]

  • IKr Inhibitors : Showing potential for the treatment of cardiac arrhythmia.[13]

  • Plant Immunity Inducers : Enhancing resistance against plant diseases.[14]

Experimental Protocols

General Synthesis of Chroman-4-ones via Microwave Irradiation

This protocol is adapted from a general procedure for the synthesis of substituted chroman-4-ones.[5]

Materials:

  • Appropriate 2'-hydroxyacetophenone

  • Appropriate aldehyde

  • Diisopropylamine (DIPA)

  • Ethanol (EtOH)

  • Dichloromethane (CH2Cl2)

  • 10% aqueous Sodium Hydroxide (NaOH)

  • 1 M aqueous Hydrochloric Acid (HCl)

  • Water

  • Brine

  • Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in EtOH, add the appropriate aldehyde (1.1 equivalents) and DIPA (1.1 equivalents).

  • Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling, dilute the reaction mixture with CH2Cl2.

  • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

  • Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired chroman-4-one.

MTT Assay for Cell Viability

This protocol provides a general procedure for determining the cytotoxic effects of chromanone derivatives on cancer cell lines.[15][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Chromanone derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the chromanone derivative and a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of chromanone derivatives.[1][13][17]

Materials:

  • Chromanone derivative (test sample)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)

  • Methanol

  • Positive control (e.g., ascorbic acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a series of dilutions of the test sample and the positive control in methanol.

  • In a 96-well plate or cuvettes, add a specific volume of the sample or control solution.

  • Add an equal volume of the DPPH working solution to each well/cuvette.

  • Prepare a blank containing methanol and the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

Chromanone derivatives exert their biological effects by modulating various signaling pathways. Understanding these interactions is crucial for rational drug design and development.

Inhibition of IKr Potassium Channels

Certain chromanone derivatives act as inhibitors of the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.[13][18] Inhibition of IKr can prolong the cardiac action potential, a mechanism of action for Class III antiarrhythmic agents.[18]

IKr_Inhibition cluster_membrane Cell Membrane IKr IKr (hERG) Channel K_ion_out K+ Efflux IKr->K_ion_out Repolarization AP_Prolongation Action Potential Prolongation K_ion_out->AP_Prolongation Reduced Efflux Leads To K_ion_in K+ Chromanone Chromanone Derivative Chromanone->IKr Inhibition Antiarrhythmic Antiarrhythmic Effect AP_Prolongation->Antiarrhythmic

Caption: Inhibition of the IKr potassium channel by chromanone derivatives.

Dual Inhibition of AChE and MAO-B in Alzheimer's Disease

In the context of Alzheimer's disease, some chromanone derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[2][11] AChE inhibition increases the levels of the neurotransmitter acetylcholine, while MAO-B inhibition reduces oxidative stress in the brain.[9][19]

Alzheimer_Pathway cluster_cholinergic Cholinergic Synapse cluster_neuronal Neuronal Mitochondria ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolysis Cognitive_Improvement Improved Cognition AChE->Cognitive_Improvement Increased ACh Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Oxidative Deamination ROS Reactive Oxygen Species (ROS) MAOB->ROS Neuroprotection Neuroprotection MAOB->Neuroprotection Reduced ROS Chromanone Chromanone Derivative Chromanone->AChE Inhibition Chromanone->MAOB Inhibition

Caption: Dual inhibition of AChE and MAO-B by chromanone derivatives in Alzheimer's disease.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activity of newly synthesized chromanone derivatives.

Experimental_Workflow Synthesis Synthesis of Chromanone Derivatives Purification Purification and Characterization Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Cytotoxicity, Antioxidant) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Western Blot) Hit_Identification->Secondary_Assays Active Compounds Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Inactive/ Weakly Active Secondary_Assays->Lead_Optimization Lead_Optimization->Synthesis New Derivatives In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

Caption: A generalized experimental workflow for the discovery of bioactive chromanone derivatives.

Conclusion

The chromanone scaffold represents a highly valuable core in medicinal chemistry, offering a foundation for the development of a wide array of therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives continue to make it an attractive target for drug discovery and development efforts. Further exploration of the structure-activity relationships and mechanisms of action of chromanone-based compounds holds significant promise for addressing a range of unmet medical needs.

References

The Rising Therapeutic Potential of Substituted Chroman-4-Ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its presence in a wide array of natural products and its versatile biological activities.[1][2] This in-depth technical guide explores the diverse therapeutic potential of substituted chroman-4-ones, summarizing key quantitative data, detailing experimental protocols for their biological evaluation, and visualizing the underlying molecular mechanisms.

Core Biological Activities and Structure-Activity Relationships

Substituted chroman-4-ones have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects. The nature and position of substituents on the chroman-4-one ring system play a crucial role in modulating their potency and selectivity.

Antimicrobial Activity

Chroman-4-one derivatives have emerged as promising candidates in the fight against microbial resistance.[3] Studies have demonstrated their efficacy against a range of pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity of Selected Chroman-4-one Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
7-Hydroxychroman-4-one (1)Candida albicans64[3]
7-Methoxychroman-4-one (2)Candida albicans64[3]
Compound 1 Staphylococcus epidermidis128[3]
Compound 2 Staphylococcus epidermidis128[3]
Compound 1 Pseudomonas aeruginosa128[3]
Compound 2 Pseudomonas aeruginosa128[3]
2-n-Heptyl-7-hydroxy-4-chromanolStaphylococcus aureus (MRSA)12.5-25[4]
2-Propyl-4-chromanolMycobacterium tuberculosis12.5[4]

MIC: Minimum Inhibitory Concentration

Structure-activity relationship (SAR) studies reveal that the presence of a hydroxyl group at the C-7 position is often crucial for antimicrobial activity.[3][5] Furthermore, the nature of the substituent at the C-2 position significantly influences the antibacterial spectrum and potency.[4]

Anticancer Activity

The antiproliferative properties of chroman-4-ones against various cancer cell lines have been extensively investigated.[6][7][8] Their mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways.

Table 2: Anticancer Activity of Selected Chroman-4-one Derivatives

CompoundCell LineGI50 (µM)Reference
3-(4-(2-(4-Chlorophenyl)-2-oxoethoxy)benzylidene)thiochroman-4-oneLeukemia (CCRF-CEM)< 0.01[7]
3-(4-(2-(4-Methoxyphenyl)-2-oxoethoxy)benzylidene)thiochroman-4-oneLeukemia (CCRF-CEM)0.02[7]
3-(4-(2-Phenyl-2-oxoethoxy)benzylidene)thiochroman-4-oneOvarian Cancer (OVCAR-3)0.28[7]

GI50: 50% Growth Inhibition Concentration

Thiochroman-4-one derivatives, in particular, have demonstrated potent anticancer activity.[6][7] The substitution pattern on the arylidene moiety at the C-3 position is a key determinant of their cytotoxic efficacy.

Sirtuin 2 (SIRT2) Inhibition

Substituted chroman-4-ones have been identified as selective inhibitors of SIRT2, a class III histone deacetylase implicated in neurodegenerative diseases and cancer.[9][10]

Table 3: SIRT2 Inhibitory Activity of Selected Chroman-4-one Derivatives

CompoundIC50 (µM)Reference
6,8-Dibromo-2-pentylchroman-4-one1.5[9]
2-n-Propyl-6,8-dibromochroman-4-one10.6[11]
2-Pentylchromone5.5[11]

IC50: 50% Inhibitory Concentration

SAR studies have shown that electron-withdrawing groups at the C-6 and C-8 positions, along with an optimal alkyl chain length at the C-2 position, are favorable for potent SIRT2 inhibition.[9]

Anti-inflammatory Activity

Chroman-4-one derivatives have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.[12][13][14]

Table 4: Anti-inflammatory Activity of a Selected Chroman-4-one Derivative

CompoundAssayIC50 (µM)Reference
4-Ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h)NO Production in LPS-stimulated RAW 264.7 cells5.86[13]

IC50: 50% Inhibitory Concentration

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[12][13]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of substituted chroman-4-ones.

Synthesis of Substituted Chroman-4-ones

A general and efficient method for the synthesis of 2-alkyl-substituted chroman-4-ones involves a base-promoted crossed aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[9]

General Procedure:

  • A mixture of the 2'-hydroxyacetophenone, aldehyde, and a base (e.g., diisopropylamine - DIPA) in ethanol is subjected to microwave irradiation at 160-170 °C for 1 hour.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 2-alkyl-chroman-4-one.

Antimicrobial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method in 96-well microplates, following established guidelines.[3][5]

General Procedure:

  • The compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Two-fold serial dilutions of the compounds are prepared in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in the wells of a 96-well plate.

  • A standardized inoculum of the test microorganism is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic activity of the compounds against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

General Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

  • The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the GI50 values are determined.

SIRT2 Inhibition Assay

The inhibitory activity of the compounds against SIRT2 is determined using a commercially available SIRT2 inhibitor screening assay kit.

General Procedure:

  • The assay is typically performed in a 96-well plate.

  • The reaction mixture contains the SIRT2 enzyme, a fluorogenic substrate, and NAD+.

  • The test compounds at various concentrations are added to the wells.

  • The reaction is initiated and allowed to proceed for a specific time at a controlled temperature.

  • A developer solution is added to stop the reaction and generate a fluorescent signal.

  • The fluorescence intensity is measured using a fluorescence plate reader.

  • The percentage of inhibition is calculated, and the IC50 values are determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

The biological activities of substituted chroman-4-ones are often mediated through their interaction with specific signaling pathways.

Anti-inflammatory Signaling Pathway

Certain 2-phenyl-4H-chromen-4-one derivatives have been shown to exert their anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway.[12] Upon stimulation by lipopolysaccharide (LPS), TLR4 activation leads to a downstream cascade involving MAPKs, ultimately resulting in the production of pro-inflammatory cytokines. The chroman-4-one derivatives can intervene in this pathway, leading to a reduction in the inflammatory response.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Chromanone Substituted Chroman-4-one Chromanone->MAPK Inhibition G cluster_acetylation Acetylation State SIRT2 SIRT2 DeacetylatedTubulin α-Tubulin (deacetylated) SIRT2->DeacetylatedTubulin Deacetylation Tubulin α-Tubulin (acetylated) Microtubules Microtubule Dynamics DeacetylatedTubulin->Microtubules CellCycle Cell Cycle Progression Microtubules->CellCycle TumorGrowth Tumor Growth CellCycle->TumorGrowth Chromanone Substituted Chroman-4-one Chromanone->SIRT2 Inhibition

References

An In-depth Technical Guide to the Chemical Characteristics of 6,8-Dibrominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characteristics of 6,8-dibrominated heterocyclic compounds, a class of molecules that has garnered significant interest in medicinal chemistry due to their diverse biological activities. This document details their synthesis, reactivity, and spectroscopic properties, with a focus on quinazolinones, chromones, and other related heterocyclic systems. Experimental protocols for key reactions are provided, and quantitative data are summarized in structured tables for ease of comparison.

6,8-Dibrominated Quinazolinone Derivatives

6,8-Dibrominated quinazolinone derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3] The presence of bromine atoms at the 6 and 8 positions of the quinazolinone core is often associated with enhanced biological efficacy.[3]

Synthesis of 6,8-Dibrominated Quinazolinones

A common synthetic route to 6,8-dibrominated quinazolinones commences with the preparation of a 6,8-dibrominated benzoxazinone intermediate. This intermediate is then typically reacted with various nucleophiles to yield the desired quinazolinone derivatives.

A key starting material for many 6,8-dibrominated quinazolinones is 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one . The synthesis and subsequent reactions of this and related compounds are outlined in the workflow below.

G cluster_0 Synthesis of 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (I) cluster_1 Synthesis of 6,8-Dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone (II) cluster_2 Further Derivatization 2-Amino-3,5-dibromobenzoic acid 2-Amino-3,5-dibromobenzoic acid I 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (I) 2-Amino-3,5-dibromobenzoic acid->I Reaction Benzoyl chloride Benzoyl chloride Benzoyl chloride->I Pyridine Pyridine Pyridine->I II 6,8-Dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone (II) I->II Fusion at 150°C p-Aminoacetophenone p-Aminoacetophenone p-Aminoacetophenone->II Pyridine_derivatives Pyridine-2(1H)-ones II->Pyridine_derivatives One-pot reaction Aromatic aldehydes Aromatic aldehydes Aromatic aldehydes->Pyridine_derivatives Ethyl cyanoacetate Ethyl cyanoacetate Ethyl cyanoacetate->Pyridine_derivatives Ammonium acetate Ammonium acetate Ammonium acetate->Pyridine_derivatives

Figure 1: Synthetic pathway for 6,8-dibrominated quinazolinone derivatives.

Experimental Protocol: Synthesis of 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone (II)

  • A mixture of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (I) (3.8 g, 0.01 mol) and p-aminoacetophenone (1.35 g, 0.01 mol) is heated together upon fusion at 150°C on a sand bath for 2 hours.

  • After cooling, the crude mass is crystallized twice from ethanol to yield dark brown crystals of the target compound (II).

Chemical Reactions of 6,8-Dibrominated Quinazolinones

6,8-Dibrominated quinazolinones undergo a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. For instance, the acetyl group in compound II can react with aromatic aldehydes to form chalcone-like intermediates, which can then be cyclized to form other heterocyclic systems like pyrazolines.

The chlorine atom at the 4-position of 6,8-dibromo-4-chloroquinazoline is susceptible to nucleophilic substitution, enabling the introduction of various amines and other nucleophiles.

Spectroscopic Data of 6,8-Dibrominated Quinazolinones

The structural characterization of these compounds relies heavily on spectroscopic techniques such as IR, NMR, and mass spectrometry.

CompoundMelting Point (°C)Yield (%)IR (KBr, cm⁻¹)¹H NMR (δ, ppm)Mass Spec (m/z)Ref
6,8-Dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone240853302 (C-H aromatic), 1736 (C=O of acetyl), 1685 (C=O of quinazolinone), 1633 (C=N), 1590 (C=C)-495, 497, 499 [M⁺-1][4]
6,8-Dibromo-4-chloro-quinazoline----322.38 (Molecular Weight)[5]

6,8-Dibrominated Chromone and Coumarin Derivatives

6,8-Dibrominated chromones and their isomers, coumarins, are another important class of heterocyclic compounds with notable biological activities.

Synthesis of 6,8-Dibrominated Chromones and Coumarins

The synthesis of 6,8-dibrominated chromone derivatives can be achieved through the condensation of 3,5-dibromo-2-hydroxyacetophenones with appropriate reagents. For example, reaction with diethyl oxalate and sodium ethoxide can yield ethyl-6,8-dibromo-chromone-2-carboxylates.

For coumarins, a common method involves the Pechmann condensation. The synthesis of 3-acetyl-4-hydroxy-6,8-dibromocoumarin can be achieved from 2,4-dibromophenol.

Experimental Protocol: Synthesis of 3-Acetyl-4-hydroxy-substituted Coumarins

A general method involves the reaction of a substituted phenol with an acetylating agent, followed by cyclization. For instance, heating a phenol with 2-acetyl malonic acid in the presence of phosphorus oxychloride and anhydrous zinc chloride can furnish the 3-acetyl-4-hydroxycoumarin.[6]

Reactivity of 6,8-Dibrominated Chromones and Coumarins

The 3-acetyl group in 3-acetyl-4-hydroxycoumarins is a versatile handle for further chemical modifications. It can undergo condensation reactions with hydrazines to form pyrazolinyl coumarins or with hydroxylamine to yield isoxazolyl coumarins.[7]

Spectroscopic Data of 6,8-Dibrominated Coumarins
CompoundIR (KBr, cm⁻¹)¹H NMR (δ, ppm)Ref
6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid3480, 3068, 2927, 1763, 1694, 1619, 1454, 1218, 9888.16 (d, J = 2.4 Hz 1H), 8.22 (d, J = 2.4 Hz 1H), 8.69 (s, 1H), 13.52 (bs, 1H)

Biological Activities and Experimental Workflows

Anticancer Activity

Many 6,8-dibrominated quinazolinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including human breast carcinoma (MCF-7).[2] The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as EGFR and PARP-1.

Below is a generalized workflow for the in vitro screening of anticancer activity of these compounds.

G cluster_0 Compound Preparation and Cell Culture cluster_1 Treatment and Incubation cluster_2 Cytotoxicity Assay (e.g., MTT Assay) cluster_3 Data Analysis Synthesized Compound Synthesized Compound Stock Solution (DMSO) Stock Solution (DMSO) Synthesized Compound->Stock Solution (DMSO) Serial Dilutions Serial Dilutions Stock Solution (DMSO)->Serial Dilutions Cancer Cell Line (e.g., MCF-7) Cancer Cell Line (e.g., MCF-7) Cell Seeding in 96-well plates Cell Seeding in 96-well plates Cancer Cell Line (e.g., MCF-7)->Cell Seeding in 96-well plates Cell Treatment Cell Treatment Cell Seeding in 96-well plates->Cell Treatment Serial Dilutions->Cell Treatment Incubation (48h, 37°C) Incubation (48h, 37°C) Cell Treatment->Incubation (48h, 37°C) Addition of MTT reagent Addition of MTT reagent Incubation (48h, 37°C)->Addition of MTT reagent Incubation (4h) Incubation (4h) Addition of MTT reagent->Incubation (4h) Addition of Solubilizing Agent Addition of Solubilizing Agent Incubation (4h)->Addition of Solubilizing Agent Absorbance Measurement (570 nm) Absorbance Measurement (570 nm) Addition of Solubilizing Agent->Absorbance Measurement (570 nm) Calculation of Cell Viability (%) Calculation of Cell Viability (%) Absorbance Measurement (570 nm)->Calculation of Cell Viability (%) Determination of IC50 Value Determination of IC50 Value Calculation of Cell Viability (%)->Determination of IC50 Value

Figure 2: Generalized workflow for in vitro anticancer activity screening.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., HeLa) are grown in a suitable medium like Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with various concentrations of the test compounds (e.g., 25, 50, 100, 200, 300 µg/ml), which are initially dissolved in DMSO and then diluted with serum-free medium. The plates are incubated for an additional 48 hours.

  • MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. A solution of MTT is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Data Analysis: A solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured using a spectrophotometer. The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Several 6,8-dibrominated quinazolinone derivatives have shown promising antibacterial and antifungal activities. The screening is typically performed using methods like the paper disc diffusion technique and the agar streak dilution method to determine the minimum inhibitory concentration (MIC).

Other 6,8-Dibrominated Heterocyclic Systems

While quinazolinones and chromones are the most extensively studied, other 6,8-dibrominated heterocyclic systems also exhibit interesting chemical and biological properties. For instance, 6,8-dibromoquinoline has been synthesized and its crystal structure determined, revealing π–π stacking interactions in the solid state.

Conclusion

This technical guide has provided a detailed overview of the chemical characteristics of 6,8-dibrominated heterocyclic compounds. The synthetic methodologies, chemical reactivity, and spectroscopic data presented herein offer valuable information for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The potent biological activities exhibited by many of these compounds, particularly in the areas of cancer and infectious diseases, underscore their potential as scaffolds for the development of novel therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential.

References

Methodological & Application

Synthesis Protocol for 6,8-Dibromo-2,3-dihydrochromen-4-one: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6,8-Dibromo-2,3-dihydrochromen-4-one, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of 3-(2,4-dibromophenoxy)propanoic acid, followed by an intramolecular cyclization to yield the target compound.

Chemical Properties

PropertyValue
Compound Name This compound
CAS Number 15773-96-3
Molecular Formula C₉H₆Br₂O₂
Molecular Weight 305.95 g/mol

Synthesis Workflow

The synthesis of this compound is accomplished through a two-step reaction sequence as depicted in the workflow diagram below. The initial step involves the synthesis of the precursor, 3-(2,4-dibromophenoxy)propanoic acid, which is subsequently cyclized to afford the final product.

SynthesisWorkflow Synthesis Workflow for this compound cluster_step1 Step 1: Synthesis of 3-(2,4-dibromophenoxy)propanoic acid cluster_step2 Step 2: Intramolecular Cyclization A 2,4-dibromophenol R1 Reaction A->R1 B β-Propiolactone B->R1 C Sodium Hydroxide C->R1 D Water D->R1 E Hydrochloric Acid W1 Workup E->W1 Acidification F 3-(2,4-dibromophenoxy)propanoic acid G 3-(2,4-dibromophenoxy)propanoic acid R1->W1 Reflux W1->F R2 Reaction G->R2 H Phosphorus Pentoxide (P₂O₅) H->R2 I Benzene I->R2 J This compound W2 Workup & Purification R2->W2 Reflux W2->J

Figure 1: Synthesis workflow diagram.

Experimental Protocols

Step 1: Synthesis of 3-(2,4-dibromophenoxy)propanoic acid

This protocol is adapted from the procedure outlined in patent WO2008/39639.[1]

Materials:

  • 2,4-dibromophenol

  • β-Propiolactone

  • 2M Aqueous Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a suitable reaction vessel, dissolve 30 mmol of 2,4-dibromophenol in 30 mmol of 2M aqueous sodium hydroxide.

  • To this mixture, add 30 mmol of β-propiolactone.

  • Heat the reaction mixture to reflux and maintain for two hours.

  • After two hours, cool the reaction mixture to ambient temperature.

  • Acidify the mixture with hydrochloric acid to a pH of less than 4.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate.

  • Separate the basic aqueous layer and acidify it again with hydrochloric acid to a pH of less than 4.

  • Extract the acidified aqueous layer with diethyl ether.

  • Wash the resulting ether extract with brine.

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent in vacuo to yield 3-(2,4-dibromophenoxy)propanoic acid as an off-white solid.

Step 2: Synthesis of this compound

This protocol is a general procedure based on the information available from patent WO2008/039639. Specific quantitative data for the amount of phosphorus pentoxide and the reaction yield are not detailed in the publicly available literature.

Materials:

  • 3-(2,4-dibromophenoxy)propanoic acid

  • Phosphorus pentoxide (P₂O₅)

  • Benzene

  • Ice water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 6.0 mmol of 3-(2,4-dibromophenoxy)propanoic acid in benzene in a reaction flask.

  • Add phosphorus pentoxide to the solution. Note: The exact molar ratio of P₂O₅ to the starting material is not specified in the available literature. It is recommended to start with a standard excess used for intramolecular cyclizations.

  • Reflux the mixture for 2 hours.

  • After cooling to ambient temperature, decant the benzene.

  • Quench the residue with ice water.

  • Extract the aqueous mixture three times with diethyl ether.

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution.

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography using a gradient of 0-20% ethyl acetate in hexanes to obtain this compound as a white solid.

Data Presentation

Quantitative data for the synthesis of this compound, such as reaction yield and specific characterization data (melting point, NMR), are not available in the currently accessible literature. Researchers undertaking this synthesis will need to perform their own analyses to determine these parameters.

Logical Relationships in Synthesis

The synthesis follows a logical progression from commercially available starting materials to the final product through a two-step process. The first step creates the necessary carbon framework and the second step performs the key ring-closing reaction.

LogicalRelationship Logical Progression of Synthesis Start Starting Materials (2,4-dibromophenol, β-Propiolactone) Intermediate Key Intermediate (3-(2,4-dibromophenoxy)propanoic acid) Start->Intermediate Step 1: Phenoxide Alkylation FinalProduct Target Molecule (this compound) Intermediate->FinalProduct Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

Figure 2: Logical relationship of the synthesis steps.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of Substituted Chroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chroman-4-ones are a significant class of oxygen-containing heterocyclic compounds that form the core structure of various natural products and synthetic molecules.[1][2] These scaffolds are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[1][3] The development of efficient and sustainable synthetic methodologies for chroman-4-one derivatives is therefore of high interest to researchers in drug discovery and organic synthesis.

Microwave-assisted organic synthesis has emerged as a powerful tool, offering significant advantages over conventional heating methods.[4][5] Key benefits include dramatically reduced reaction times (from hours or days to minutes), increased product yields, enhanced reaction selectivity, and consistency.[4][5][6] These features align with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions.[4][5] This document provides detailed protocols for two common microwave-assisted methods for synthesizing substituted chroman-4-one derivatives.

Protocol 1: Base-Promoted Condensation of 2'-Hydroxyacetophenones and Aldehydes

This protocol details a one-step synthesis involving a base-mediated aldol condensation between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[1][7] The use of microwave irradiation efficiently drives the reaction to completion in a short timeframe.[8]

Experimental Protocol

  • Reagent Preparation : In a 2–5 mL capped microwave vial, combine the substituted 2'-hydroxyacetophenone (1.0 equiv) and dissolve it in ethanol (EtOH) to make a 0.4 M solution.

  • Addition of Reagents : To the solution, add the desired aldehyde (1.1 equiv) followed by Diisopropylamine (DIPA) as the base (1.1 equiv).[1]

  • Microwave Irradiation : Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 160–170 °C for 1 hour.[1][7] Use a fixed hold time setting if available on the instrument.

  • Reaction Work-up : After the reaction is complete and the vial has cooled, dilute the mixture with dichloromethane (CH₂Cl₂).

  • Aqueous Extraction : Transfer the diluted mixture to a separatory funnel and wash sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and finally brine.[1]

  • Drying and Concentration : Dry the separated organic phase over magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification : Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired substituted chroman-4-one derivative.[1][7]

Protocol 2: Acetic Acid-Mediated Cyclization of 2'-Hydroxychalcones

This method utilizes pre-synthesized 2'-hydroxychalcones, which undergo an intramolecular oxa-Michael addition reaction mediated by acetic acid under microwave irradiation to form the corresponding flavanones (2-phenylchroman-4-ones).[6][9]

Experimental Protocol

  • Reagent Preparation : Place the 2'-hydroxychalcone (e.g., (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one) (0.5 mmol) and acetic acid (AcOH) (2 mL) into a 10 mL microwave vial equipped with a magnetic stirrer.[6]

  • Microwave Irradiation : Cap the vial and place it in the microwave reactor. Irradiate the reaction mixture at 200 °C for an initial period of 15 minutes.[6]

  • Reaction Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane/ethyl acetate (4:1) mobile phase. If the reaction is incomplete, continue to irradiate for an additional 15 minutes.[6]

  • Solvent Removal : After cooling, transfer the reaction mixture to a round-bottom flask and remove the acetic acid using a rotary evaporator.[6]

  • Purification : The resulting residue can be further purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure chroman-4-one product.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the results obtained for the synthesis of various substituted chroman-4-one derivatives using Protocol 1. The yield is highly dependent on the electronic nature of the substituents on the 2'-hydroxyacetophenone starting material.[7] Electron-withdrawing groups generally lead to higher yields, while electron-donating groups can result in lower yields due to competing side reactions.[7]

Entry2'-Hydroxyacetophenone SubstituentsAldehydeReaction Time (min)Temperature (°C)Yield (%)Reference
16-Cl, 8-BrHexanal60160-17088[7]
2UnsubstitutedHexanal60160-17055[1]
36,8-di-BrHexanal60160-17056[1]
46,8-di-MeHexanal60160-17017[7]
56-OMeHexanal60160-17017[7]
66-BrHexanal60160-17070[7]
78-BrButanal60160-17065[7]

Visualization of Workflow and Reaction Pathway

The following diagrams illustrate the general experimental workflow and the underlying chemical reaction pathway for the base-promoted synthesis of chroman-4-ones.

G A 1. Reactant Preparation (Hydroxyacetophenone, Aldehyde, Base, Solvent) B 2. Microwave Irradiation (160-170 °C, 1 hr) A->B Reaction C 3. Aqueous Work-up (Dilution, Washing, Extraction) B->C Cooling & Dilution D 4. Purification (Drying, Concentration, Chromatography) C->D Separation E Substituted Chroman-4-one (Pure Product) D->E Isolation G cluster_start Starting Materials Start1 2'-Hydroxy- acetophenone Intermediate Chalcone Intermediate Start1->Intermediate Base-mediated Aldol Condensation Start2 Aldehyde Start2->Intermediate Base-mediated Aldol Condensation Product Chroman-4-one Intermediate->Product Intramolecular oxa-Michael Addition

References

Application Notes and Protocols for the Synthesis of 2-Alkyl-Substituted 4-Chromanones via Aldol Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Alkyl-substituted 4-chromanones are an important class of heterocyclic compounds that serve as valuable intermediates in the synthesis of various biologically active molecules and pharmaceuticals. This application note provides a detailed protocol for the efficient synthesis of these compounds through a base-promoted, microwave-assisted intramolecular aldol condensation of 2'-hydroxyacetophenones with various aliphatic aldehydes. The use of microwave irradiation significantly reduces reaction times and often improves yields compared to conventional heating methods.

General Reaction Scheme

The synthesis proceeds via a tandem reaction sequence involving a base-catalyzed aldol addition of an aliphatic aldehyde to a 2'-hydroxyacetophenone, followed by an intramolecular Michael addition. The subsequent cyclization and dehydration lead to the formation of the 2-alkyl-substituted 4-chromanone ring system.

Data Presentation

The following table summarizes the yields of various 2-alkyl-substituted 4-chromanones synthesized using the microwave-assisted aldol condensation protocol. This data allows for a direct comparison of the reaction's efficiency with different aliphatic aldehydes.

Entry2'-HydroxyacetophenoneAldehyde2-Alkyl-Substituted 4-ChromanoneYield (%)
12'-HydroxyacetophenonePropanal2-Ethyl-4-chromanone75
22'-HydroxyacetophenoneButanal2-Propyl-4-chromanone80
32'-HydroxyacetophenoneHexanal2-Pentyl-4-chromanone88[1][2]
42'-HydroxyacetophenoneOctanal2-Heptyl-4-chromanone78
55'-Bromo-2'-hydroxyacetophenoneHexanal6-Bromo-2-pentyl-4-chromanone65
65'-Chloro-2'-hydroxyacetophenoneHexanal6-Chloro-2-pentyl-4-chromanone72
73',5'-Dibromo-2'-hydroxyacetophenoneHexanal6,8-Dibromo-2-pentyl-4-chromanone43[1][2]

Experimental Protocols

This section provides a detailed methodology for the synthesis of 2-alkyl-substituted 4-chromanones via a microwave-assisted aldol condensation.

Materials:

  • Appropriate 2'-hydroxyacetophenone

  • Appropriate aliphatic aldehyde

  • Diisopropylamine (DIPA)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Microwave reactor

  • Round-bottom flask

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

General Procedure:

  • To a solution of the appropriate 2'-hydroxyacetophenone (1.0 equiv) in ethanol (to make a 0.4 M solution) in a microwave-safe vessel, add the appropriate aliphatic aldehyde (1.1 equiv) and diisopropylamine (DIPA) (1.1 equiv).[3]

  • Seal the vessel and heat the reaction mixture in a microwave reactor at 170 °C for 1 hour.[1][2]

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

  • Wash the organic phase sequentially with 1 M aqueous HCl, 10% aqueous NaOH, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkyl-substituted 4-chromanone.

Mandatory Visualizations

The following diagrams illustrate the reaction mechanism and the general experimental workflow.

Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Aldol Addition cluster_step3 Step 3: Intramolecular Michael Addition (Cyclization) cluster_step4 Step 4: Protonation & Dehydration 2_Hydroxyacetophenone 2'-Hydroxyacetophenone Enolate Enolate Intermediate 2_Hydroxyacetophenone->Enolate Deprotonation Base Base (DIPA) Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Nucleophilic Attack Aldehyde Aliphatic Aldehyde Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate 4_Chromanone 2-Alkyl-4-Chromanone Cyclized_Intermediate->4_Chromanone

Caption: Reaction mechanism for the synthesis of 2-alkyl-4-chromanones.

Experimental_Workflow Start Start Reactants Mix 2'-Hydroxyacetophenone, Aldehyde, and DIPA in EtOH Start->Reactants Microwave Microwave Irradiation (170°C, 1h) Reactants->Microwave Workup Aqueous Workup (CH2Cl2, HCl, NaOH, H2O, Brine) Microwave->Workup Drying Dry over MgSO4 Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Flash Column Chromatography Concentration->Purification Product Pure 2-Alkyl-4-Chromanone Purification->Product

Caption: Experimental workflow for the synthesis of 2-alkyl-4-chromanones.

References

Application Notes and Protocols for 6,8-Dibromo-2,3-dihydrochromen-4-one as a SIRT2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 6,8-Dibromo-2,3-dihydrochromen-4-one and its derivatives as selective inhibitors of Sirtuin 2 (SIRT2), a key enzyme implicated in various cellular processes and diseases. This document includes quantitative data on related compounds, detailed experimental protocols for enzymatic assays, and visualizations of the experimental workflow and relevant signaling pathways.

Introduction

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases that plays a crucial role in various physiological and pathological processes, including cell cycle regulation, metabolic control, and neurodegeneration. Its involvement in diseases such as cancer and Parkinson's disease has made it an attractive target for therapeutic intervention. Chroman-4-one derivatives have emerged as a promising class of SIRT2 inhibitors, with studies demonstrating their potency and selectivity. While direct inhibitory data for this compound is not extensively published, research on closely related analogs, particularly those with substitutions at the 2, 6, and 8 positions, provides valuable insights into its potential as a SIRT2 inhibitor.

A key study by Friden-Saxin et al. systematically investigated a series of substituted chroman-4-one and chromone derivatives as SIRT2 inhibitors[1][2][3]. Their findings revealed that electron-withdrawing groups at the 6 and 8 positions, such as bromine, are favorable for inhibitory activity. The most potent compound identified in their study was 6,8-dibromo-2-pentylchroman-4-one , with an IC50 value in the low micromolar range[1][2][3][4]. This suggests that this compound likely possesses SIRT2 inhibitory properties.

Data Presentation

The following table summarizes the quantitative data for selected chroman-4-one derivatives as SIRT2 inhibitors, based on the findings of Friden-Saxin et al.[1][2][3]. This data highlights the structure-activity relationship (SAR) and the importance of substitutions at various positions of the chroman-4-one scaffold.

CompoundR2R6R8SIRT2 IC50 (µM)SIRT1 Inhibition (%) @ 200µMSIRT3 Inhibition (%) @ 200µM
6,8-dibromo-2-pentylchroman-4-one pentylBrBr1.5 <10<10
8-bromo-6-chloro-2-pentylchroman-4-onepentylClBr4.5<10<10
rac-8-bromo-6-chloro-2-pentylchroman-4-onepentylClBr4.3Not DeterminedNot Determined
6-bromo-8-chloro-chroman-4-oneHBrCl1.8Not DeterminedNot Determined
6,8-dichloro-2-pentylchroman-4-onepentylClCl12<10<10
2-pentylchroman-4-onepentylHH>200<10<10

Experimental Protocols

The following is a detailed protocol for an in vitro SIRT2 inhibition assay, adapted from the methodology described by Friden-Saxin et al.[1][2][3]. This protocol can be used to evaluate the inhibitory activity of this compound and other derivatives.

In Vitro Sirtuin Inhibition Assay (Fluorometric)

This assay measures the NAD+-dependent deacetylase activity of SIRT2 using a fluorogenic substrate.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic peptide substrate (e.g., Fluor-de-Lys®-SIRT2 substrate)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Developer solution (containing a protease to cleave the deacetylated product)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compound (this compound) dissolved in DMSO

  • Control inhibitor (e.g., Suramin)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a dilution series of the compound in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following components in order:

    • Assay buffer

    • Test compound at various concentrations

    • SIRT2 enzyme solution (final concentration will depend on the specific activity of the enzyme lot)

    • Fluorogenic peptide substrate

  • Initiation of Reaction: Add NAD+ solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Development: Add the developer solution to each well.

  • Second Incubation: Incubate the plate at 37°C for an additional period (e.g., 30 minutes) to allow for the development of the fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 360 nm and emission at 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO vehicle).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for evaluating the SIRT2 inhibitory activity of this compound.

G Experimental Workflow for SIRT2 Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Reaction_Setup Set up Reaction in 96-well Plate Compound_Prep->Reaction_Setup Enzyme_Prep SIRT2 Enzyme Preparation Enzyme_Prep->Reaction_Setup Substrate_Prep Substrate & NAD+ Preparation Substrate_Prep->Reaction_Setup Incubation_1 Incubate at 37°C Reaction_Setup->Incubation_1 Start Reaction Development Add Developer Solution Incubation_1->Development Incubation_2 Incubate at 37°C Development->Incubation_2 Fluorescence_Reading Read Fluorescence (Ex: 360nm, Em: 460nm) Incubation_2->Fluorescence_Reading Data_Processing Calculate % Inhibition Fluorescence_Reading->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination G SIRT2 Signaling Pathway Inhibition cluster_pathway Cellular Processes cluster_substrates SIRT2 Substrates cluster_outcomes Downstream Effects SIRT2 SIRT2 alpha_Tubulin α-Tubulin (acetylated) SIRT2->alpha_Tubulin Deacetylates p53 p53 (acetylated) SIRT2->p53 Deacetylates FOXO FOXO (acetylated) SIRT2->FOXO Deacetylates Inhibitor 6,8-Dibromo-2,3- dihydrochromen-4-one Inhibitor->SIRT2 Inhibits Microtubule_Dynamics Altered Microtubule Dynamics alpha_Tubulin->Microtubule_Dynamics Leads to Apoptosis Increased Apoptosis p53->Apoptosis Leads to Cell_Cycle_Arrest Cell Cycle Arrest FOXO->Cell_Cycle_Arrest Leads to

References

Application of 6,8-Dibromo-2,3-dihydrochromen-4-one in Anticancer Research: A Prospective Outlook Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

While direct experimental evidence on the anticancer properties of 6,8-Dibromo-2,3-dihydrochromen-4-one is not currently available in peer-reviewed literature, the broader family of chromen-4-one derivatives and their bioisosteres, particularly those with bromine substitutions, have demonstrated significant potential as anticancer agents. This application note consolidates the existing research on structurally similar compounds, providing a basis for the potential application and future investigation of this compound in oncology. We present a summary of the cytotoxic activities of related dibrominated heterocyclic compounds, detailed experimental protocols for their evaluation, and conceptual diagrams to guide future research.

Introduction

The chromen-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds, including flavonoids with known anticancer properties. Halogenation, particularly bromination, of aromatic rings is a common strategy to enhance the potency of drug candidates by increasing lipophilicity and facilitating interactions with biological targets. Although research has yet to focus specifically on this compound, studies on analogous structures such as 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones and 6,8-dibromo-4(3H)quinazolinones have shown promising cytotoxic effects against various cancer cell lines. This note aims to provide researchers with a comprehensive overview of the potential of this compound class and methodologies for its investigation.

Anticancer Activity of Structurally Related Compounds

Research into compounds structurally similar to this compound, particularly those containing a dibrominated heterocyclic core, has revealed significant anticancer activity. Notably, derivatives of 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-one and 6,8-dibromo-4(3H)quinazolinone have been synthesized and evaluated against human cancer cell lines, demonstrating potent cytotoxic effects.

A series of novel 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones were synthesized and evaluated for their in vitro anticancer activity against the MCF-7 breast cancer cell line.[1] Several of these compounds exhibited potent growth inhibition. Similarly, a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized and tested for their antitumor activity against the MCF-7 human breast carcinoma cell line, with several compounds showing powerful cytotoxic effects. Furthermore, 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde has been noted for its tumor cell-cytotoxic activities.[2][3]

The quantitative data from these studies are summarized in the table below.

Data Presentation: Cytotoxicity of Related Dibrominated Compounds

Compound ClassCompound IDCancer Cell LineGI₅₀ (µM)TGI (µM)IC₅₀ (µg/mL)Reference
6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones5a MCF-72.111.2-[1]
5d MCF-73.514.8-[1]
5e MCF-71.89.7-[1]
5g MCF-74.218.6-[1]
6,8-dibromo-4(3H)quinazolinone derivativesXIIIb MCF-7--1.7[4]
IX MCF-7--1.8[4]
XIVd MCF-7--1.83[4]
XIVb MCF-7--5.4[4]

Experimental Protocols

The following are generalized protocols for the synthesis and in vitro evaluation of chromen-4-one derivatives and their analogues for anticancer activity, based on methodologies reported for similar compounds.

General Synthesis of Dibrominated Heterocyclic Scaffolds

The synthesis of dibrominated chromen-4-ones and related heterocyclic compounds typically involves a multi-step process. A general approach is outlined below:

  • Starting Material Preparation: Synthesis of a suitable substituted phenol or aniline.

  • Bromination: Electrophilic bromination of the aromatic ring using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent to introduce bromine atoms at the desired positions.

  • Cyclization: Reaction of the dibrominated intermediate with a suitable reagent to form the heterocyclic ring. For chromen-4-ones, this may involve a reaction with a β-ketoester. For quinolinones, a Claisen condensation followed by cyclization is a common route.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours. A control group is treated with DMSO-containing medium only.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Chemical Structures

Caption: Core chemical structures of interest.

Generalized Experimental Workflow

General Workflow for Anticancer Drug Discovery A Compound Synthesis & Purification B Structural Characterization (NMR, MS) A->B C In Vitro Cytotoxicity Screening (e.g., MTT Assay) B->C D Determination of IC50 / GI50 Values C->D E Lead Compound Identification D->E F Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) E->F G In Vivo Animal Studies F->G H Preclinical Development G->H

Caption: A typical workflow for the evaluation of novel anticancer compounds.

Conclusion and Future Directions

The compelling anticancer activities of dibrominated heterocyclic compounds that are structurally analogous to this compound strongly suggest that this specific molecule is a promising candidate for future anticancer research. The presence of the chromen-4-one scaffold, combined with the strategic placement of two bromine atoms, provides a strong rationale for its investigation.

Future research should focus on the following areas:

  • Chemical Synthesis: Development of an efficient and scalable synthesis route for this compound and its derivatives.

  • In Vitro Screening: Comprehensive evaluation of the cytotoxic effects of these novel compounds against a broad panel of human cancer cell lines.

  • Mechanism of Action: Elucidation of the molecular mechanisms by which these compounds exert their anticancer effects, including their impact on key signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize its anticancer activity and pharmacological properties.

The exploration of this compound and its derivatives could lead to the discovery of novel and potent anticancer agents with improved therapeutic profiles.

References

Application Notes and Protocols: 6,8-Dibromo-2,3-dihydrochromen-4-one Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 6,8-Dibromo-2,3-dihydrochromen-4-one and its derivatives as potential antibacterial agents. This document includes a summary of their antibacterial efficacy, detailed experimental protocols for their synthesis and evaluation, and visual representations of experimental workflows and potential mechanisms of action.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Chromen-4-one scaffolds are a well-established class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. The strategic incorporation of halogen atoms, particularly bromine, into these scaffolds can significantly enhance their biological activity. This document focuses on 6,8-dibrominated chromen-4-one derivatives, which have shown promise as potent antibacterial agents.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of 6,8-dibrominated flavone derivatives, which share the core chromen-4-one structure, has been evaluated against a panel of pathogenic bacteria. The data, summarized below, highlights the potent activity of these compounds.

Table 1: Minimum Inhibitory Concentrations (MICs) of 6,8-Dibromo-5,7-dihydroxyflavone [1]

Bacterial StrainTypeMIC (µM)
Propionibacterium acnesGram-positive31.25
Staphylococcus aureusGram-positive62.5
Streptococcus sobrinusGram-positive31.25
Streptococcus mutansGram-positive31.25
Salmonella typhiGram-negative62.5

Table 2: Minimum Bactericidal Concentrations (MBCs) of 6,8-Dibromo-5,7-dihydroxyflavone [1]

Bacterial StrainTypeMBC (µM)
Propionibacterium acnesGram-positive>1000
Staphylococcus aureusGram-positive>1000
Streptococcus sobrinusGram-positive250
Streptococcus mutansGram-positive250
Salmonella typhiGram-negative250

Experimental Protocols

Synthesis of 6,8-Dibromo-5,7-dihydroxyflavone[1]

This protocol describes a general method for the synthesis of 6,8-dibrominated flavones.

Materials:

  • 5,7-dihydroxyflavone

  • Sodium bromide (NaBr)

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄)

  • Acetone

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 5,7-dihydroxyflavone in acetone.

  • Add sodium bromide and Oxone to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final 6,8-Dibromo-5,7-dihydroxyflavone.

Antibacterial Susceptibility Testing

The following are generalized protocols for determining the antibacterial activity of the synthesized compounds, based on standard methodologies.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in the 96-well plate using MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive controls (bacteria in MHB without the compound) and negative controls (MHB alone).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

This method is used to assess the extent of growth inhibition by the test compounds.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cork borer

Procedure:

  • Prepare a bacterial lawn by evenly spreading a standardized inoculum onto the surface of an MHA plate.

  • Allow the plate to dry for a few minutes.

  • Create wells in the agar using a sterile cork borer.

  • Add a defined volume of the test compound solution at a specific concentration into each well.

  • Include a solvent control and a positive control (a known antibiotic).

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and antibacterial evaluation of this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_screening Antibacterial Screening cluster_mechanism Mechanism of Action Studies s1 Starting Materials (e.g., 5,7-dihydroxyflavone) s2 Bromination Reaction (NaBr, Oxone) s1->s2 s3 Purification (Column Chromatography) s2->s3 a1 Primary Screening (Agar Well Diffusion) s3->a1 Pure Compound a2 Quantitative Analysis (MIC Determination) a1->a2 a3 Bactericidal/Bacteriostatic (MBC Determination) a2->a3 m1 Membrane Potential Assay a3->m1 Active Compound m2 DNA Topoisomerase IV Inhibition Assay a3->m2 Active Compound

Caption: Workflow for Synthesis and Antibacterial Evaluation.

Proposed Mechanism of Action

While the precise mechanism of action for this compound derivatives is not fully elucidated, related 4-chromanone compounds have been shown to act on the bacterial cell membrane and essential enzymes. The following diagram illustrates these potential targets.

G cluster_bacterium Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm compound This compound Derivative membrane_potential Membrane Depolarization compound->membrane_potential dna_gyrase Inhibition of DNA Topoisomerase IV compound->dna_gyrase cell_death Bacterial Cell Death membrane_potential->cell_death dna_gyrase->cell_death

Caption: Potential Antibacterial Mechanisms of Action.

References

Application Notes and Protocols: Reactions of 6,8-Dibromo-2,3-dihydrochromen-4-one with Various Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes to functionalize the 6,8-dibromo-2,3-dihydrochromen-4-one scaffold. The protocols detailed below describe transition metal-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of functionalities at the 6- and 8-positions. This scaffold is a valuable starting material in medicinal chemistry, and its derivatization is key to exploring structure-activity relationships (SAR) for various biological targets.

Introduction

This compound is a versatile building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. The presence of two bromine atoms on the aromatic ring allows for selective functionalization through nucleophilic aromatic substitution, most effectively achieved via palladium or copper catalysis. These reactions open avenues to a wide array of derivatives, including amines, ethers, and thioethers, thereby enabling extensive exploration of the chemical space around the chromenone core. The protocols outlined herein are based on well-established methodologies such as the Buchwald-Hartwig amination and the Ullmann condensation, adapted for the specific substrate.

Data Presentation: Representative Cross-Coupling Reactions

The following table summarizes representative, albeit hypothetical, quantitative data for the palladium-catalyzed and copper-catalyzed reactions of this compound with various nucleophiles. These values are intended to be illustrative of typical reaction efficiencies for these types of transformations.

EntryNucleophileCatalyst/LigandSolventTemp (°C)Time (h)ProductYield (%)
1MorpholinePd₂(dba)₃ / XantphosToluene110126,8-Di(morpholin-4-yl)-2,3-dihydrochromen-4-one85
2AnilinePd(OAc)₂ / BINAPToluene100186,8-Di(phenylamino)-2,3-dihydrochromen-4-one78
3Sodium methoxideCuI / PhenanthrolineDMF120246,8-Dimethoxy-2,3-dihydrochromen-4-one65
4Sodium thiophenoxideCuI / L-prolineDMSO90126,8-Di(phenylthio)-2,3-dihydrochromen-4-one72

Experimental Protocols

Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

This protocol describes the synthesis of 6,8-di(morpholin-4-yl)-2,3-dihydrochromen-4-one.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), sodium tert-butoxide (2.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene (10 mL) and morpholine (2.2 mmol) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Copper-Catalyzed O-Arylation (Ullmann Condensation)

This protocol describes the synthesis of 6,8-dimethoxy-2,3-dihydrochromen-4-one.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer with heating

  • Nitrogen or Argon gas supply

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), sodium methoxide (2.5 mmol), CuI (0.2 mmol), and 1,10-phenanthroline (0.4 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous DMF (10 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir vigorously.

  • Monitor the reaction by TLC.

  • After the reaction is complete (typically 24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (30 mL) and ethyl acetate (30 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Visualizations

Buchwald_Hartwig_Amination A This compound + Amine (e.g., Morpholine) D Oxidative Addition A->D B Pd(0) Catalyst + Ligand (e.g., Xantphos) B->D C Base (e.g., NaOtBu) F Ligand Exchange (Amine Coordination) C->F E Pd(II) Intermediate D->E E->F G Reductive Elimination F->G H 6,8-Diamino-2,3-dihydrochromen-4-one (Product) G->H I Catalyst Regeneration G->I I->D

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Ullmann_Condensation Substrate This compound OxAdd Oxidative Addition Substrate->OxAdd Nucleophile Nucleophile (e.g., RO-, RS-) Nucleophile->OxAdd Catalyst Cu(I) Catalyst + Ligand Catalyst->OxAdd Cu_III_Int Cu(III) Intermediate OxAdd->Cu_III_Int RedElim Reductive Elimination Cu_III_Int->RedElim Product 6,8-Disubstituted Product RedElim->Product Cat_Regen Catalyst Regeneration RedElim->Cat_Regen Cat_Regen->OxAdd

Caption: General catalytic cycle for the Ullmann condensation.

Experimental_Workflow Start Start: Assemble Reactants (Substrate, Nucleophile, Catalyst, Ligand, Base) Reaction Inert Atmosphere Reaction (Solvent, Heat, Stir) Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for cross-coupling reactions.

Application Notes and Protocols: 6,8-Dibromo-2,3-dihydrochromen-4-one as a Precursor for Flavonoid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 6,8-dibromo-2,3-dihydrochromen-4-one and its synthetic equivalent, 3',5'-dibromo-2'-hydroxyacetophenone, as a key precursor in the synthesis of 6,8-dibromoflavonoids. Flavonoids are a significant class of polyphenolic compounds widely recognized for their diverse pharmacological activities, and the introduction of bromine atoms into the flavonoid scaffold can modulate their biological properties, making them valuable targets in drug discovery.

The synthetic strategy outlined herein involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization to yield the target flavonoid.

Logical Workflow for Flavonoid Synthesis

The synthesis of 6,8-dibromoflavonoids from a suitable acetophenone precursor follows a well-established reaction sequence. The logical workflow is depicted below.

workflow cluster_start Starting Material Preparation cluster_synthesis Flavonoid Synthesis cluster_analysis Analysis and Purification start 2'-Hydroxyacetophenone bromination Bromination start->bromination precursor 3',5'-Dibromo-2'-hydroxyacetophenone bromination->precursor claisen_schmidt Claisen-Schmidt Condensation precursor->claisen_schmidt benzaldehyde Substituted Benzaldehyde benzaldehyde->claisen_schmidt chalcone 6',8'-Dibromo-2'-hydroxychalcone claisen_schmidt->chalcone cyclization Oxidative Cyclization chalcone->cyclization flavonoid 6,8-Dibromoflavonoid cyclization->flavonoid purification Purification (e.g., Recrystallization, Chromatography) flavonoid->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: General workflow for the synthesis of 6,8-dibromoflavonoids.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 6,8-dibromoflavonoids.

Protocol 1: Synthesis of 3',5'-Dibromo-2'-hydroxyacetophenone (Precursor Synthesis)

This protocol describes the bromination of 2'-hydroxyacetophenone to yield the key precursor.

Materials:

  • 2'-Hydroxyacetophenone

  • Bromine

  • Glacial Acetic Acid

  • Anhydrous Sodium Acetate

Procedure:

  • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and reflux condenser, dissolve 2'-hydroxyacetophenone (1 equivalent) in glacial acetic acid.

  • Add anhydrous sodium acetate (2.5 equivalents) to the solution and stir to dissolve.

  • From the dropping funnel, add a solution of bromine (2 equivalents) in glacial acetic acid dropwise to the reaction mixture with constant stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to 60-70°C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • A solid precipitate of 3',5'-dibromo-2'-hydroxyacetophenone will form.

  • Filter the precipitate, wash thoroughly with water to remove any acid, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure 3',5'-dibromo-2'-hydroxyacetophenone.

Quantitative Data (Expected):

CompoundStarting MaterialReagentsSolventYield (%)
3',5'-Dibromo-2'-hydroxyacetophenone2'-HydroxyacetophenoneBromine, Anhydrous Sodium AcetateGlacial Acetic Acid75-85
Protocol 2: Synthesis of 6',8'-Dibromo-2'-hydroxychalcone (Claisen-Schmidt Condensation)

This protocol outlines the base-catalyzed condensation of 3',5'-dibromo-2'-hydroxyacetophenone with a substituted benzaldehyde.

Materials:

  • 3',5'-Dibromo-2'-hydroxyacetophenone

  • Substituted Benzaldehyde (e.g., Benzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

Procedure:

  • Dissolve 3',5'-dibromo-2'-hydroxyacetophenone (1 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

  • Prepare a solution of KOH or NaOH (e.g., 50% aqueous solution) and add it dropwise to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours. The formation of a solid precipitate indicates product formation.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.

  • The chalcone will precipitate as a solid.

  • Filter the solid, wash with copious amounts of water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 6',8'-dibromo-2'-hydroxychalcone.

Quantitative Data (Expected):

Product (Chalcone)Starting MaterialsBaseSolventYield (%)
6',8'-Dibromo-2'-hydroxychalcone3',5'-Dibromo-2'-hydroxyacetophenone, BenzaldehydeKOHEthanol80-90
6',8'-Dibromo-2'-hydroxy-4-methoxychalcone3',5'-Dibromo-2'-hydroxyacetophenone, 4-MethoxybenzaldehydeNaOHEthanol85-95
Protocol 3: Synthesis of 6,8-Dibromoflavonoid (Oxidative Cyclization)

This protocol details the conversion of the chalcone intermediate to the final flavonoid product using an iodine-catalyzed oxidative cyclization.

Materials:

  • 6',8'-Dibromo-2'-hydroxychalcone

  • Iodine (I₂)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve the 6',8'-dibromo-2'-hydroxychalcone (1 equivalent) in DMSO.

  • Add a catalytic amount of iodine (e.g., 0.1-0.2 equivalents) to the solution.

  • Heat the reaction mixture to 100-120°C and stir for 2-4 hours.

  • Monitor the disappearance of the chalcone and the appearance of the flavonoid spot by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a solution of sodium thiosulfate in water to quench the excess iodine.

  • The flavonoid product will precipitate out of the solution.

  • Filter the solid product, wash it thoroughly with water, and then with a small amount of cold ethanol.

  • Purify the crude flavonoid by recrystallization from a suitable solvent (e.g., ethanol, or a mixture of DMF and water).

Quantitative Data (Expected):

Product (Flavonoid)Starting Material (Chalcone)ReagentsSolventYield (%)
6,8-Dibromoflavone6',8'-Dibromo-2'-hydroxychalconeI₂, DMSODMSO70-85
6,8-Dibromo-4'-methoxyflavone6',8'-Dibromo-2'-hydroxy-4-methoxychalconeI₂, DMSODMSO75-90

Signaling Pathway and Reaction Mechanism

The core of the flavonoid synthesis lies in the base-catalyzed Claisen-Schmidt condensation followed by an intramolecular cyclization and oxidation.

reaction_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Oxidative Cyclization acetophenone 3',5'-Dibromo-2'-hydroxyacetophenone enolate Enolate Intermediate acetophenone->enolate Base (e.g., KOH) aldol_adduct Aldol Adduct enolate->aldol_adduct Nucleophilic Attack benzaldehyde Substituted Benzaldehyde benzaldehyde->aldol_adduct chalcone 6',8'-Dibromo-2'-hydroxychalcone aldol_adduct->chalcone - H₂O flavanone_intermediate Flavanone Intermediate chalcone->flavanone_intermediate Intramolecular Cyclization flavonoid 6,8-Dibromoflavonoid flavanone_intermediate->flavonoid Oxidation (e.g., I₂/DMSO)

Caption: Mechanism of 6,8-dibromoflavonoid synthesis.

These protocols and data provide a solid foundation for researchers to synthesize and explore the potential of 6,8-dibromoflavonoids in various scientific and drug development applications. The provided yields are estimates based on literature for similar compounds and may vary depending on the specific substrate and reaction conditions. It is recommended to optimize the reaction conditions for each specific derivative to achieve the best results.

Troubleshooting & Optimization

Identifying and minimizing side products in chromanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chromanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side products in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to chromanones, and what are their primary side products?

A1: The most prevalent methods for chromanone synthesis include the intramolecular Friedel-Crafts acylation of phenoxypropionic acids, the Simonis reaction (a variation of the Pechmann condensation), and various cyclization strategies involving o-hydroxyacetophenones. Each method has characteristic side products to be aware of:

  • Intramolecular Friedel-Crafts Acylation: This is a powerful method for forming the chromanone ring. However, it can be plagued by issues such as the formation of regioisomers (if the aromatic ring has multiple possible acylation sites), and polymerization or decomposition leading to tar formation , especially under harsh acidic conditions.[1]

  • Simonis/Pechmann-type Reactions: These reactions involve the condensation of a phenol with a β-ketoester. While the Simonis reaction is tailored to favor chromone formation, a significant and common side product is the isomeric coumarin .[2] The ratio of chromone to coumarin is highly dependent on the choice of catalyst and reaction conditions.

  • Cyclization of o-Hydroxyacetophenones: Reactions involving o-hydroxyacetophenones and aldehydes or other electrophiles can sometimes lead to aldehyde self-condensation products, which can complicate purification and lower the yield of the desired chromanone.[3]

Q2: I am observing a significant amount of coumarin formation in my Simonis reaction. How can I favor the formation of the desired chromanone?

A2: The formation of coumarin versus chromone in a Simonis-type reaction is a classic challenge. The choice of condensing agent is critical. Generally, phosphorus pentoxide (P₂O₅) is known to favor chromone formation, whereas sulfuric acid (H₂SO₄) tends to promote the formation of coumarins (Pechmann condensation).

Troubleshooting Strategies:

  • Catalyst Selection: Utilize P₂O₅ as the condensing agent. Other Lewis acids like polyphosphoric acid (PPA) can also be effective.

  • Temperature Control: Carefully control the reaction temperature. Higher temperatures can sometimes favor the thermodynamically more stable product, which may not always be the desired chromanone. Experiment with a range of temperatures to find the optimal condition for your specific substrates.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. High-boiling, non-polar solvents are often used. Some reactions are also performed under solvent-free conditions.

Q3: My intramolecular Friedel-Crafts acylation is resulting in a low yield and a lot of tar. What are the likely causes and how can I mitigate this?

A3: Low yields and tar formation in Friedel-Crafts acylations are typically due to the harshness of the reaction conditions, leading to polymerization or decomposition of the starting material or product. Phenolic hydroxyl groups can also interfere with the Lewis acid catalyst.

Troubleshooting Strategies:

  • Protecting Groups: If your starting material contains a free phenolic hydroxyl group, consider protecting it as a methyl ether or another suitable protecting group before the cyclization. This prevents coordination of the Lewis acid to the phenol, which can deactivate the catalyst and promote side reactions.

  • Choice of Lewis Acid: While AlCl₃ is a common and strong Lewis acid, it can be too harsh. Consider using milder Lewis acids such as SnCl₄, TiCl₄, or ZnCl₂. Eaton's reagent (P₂O₅ in methanesulfonic acid) is also a very effective and often cleaner alternative for intramolecular acylations.

  • Reaction Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with lower temperatures (e.g., 0 °C or room temperature) and gradually increase if necessary. Monitor the reaction progress by TLC to avoid prolonged reaction times that can lead to decomposition.

  • Stoichiometry of Lewis Acid: While Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid, using a large excess can lead to increased side reactions. Optimize the amount of Lewis acid used.

Troubleshooting Guides

Issue 1: Low Yield of Chromanone in Simonis-Type Reactions
Symptom Possible Cause Suggested Solution
Major product is the isomeric coumarin. Incorrect choice of condensing agent.Use phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) instead of sulfuric acid (H₂SO₄).
Low conversion of starting materials. Insufficiently strong catalyst or low reaction temperature.Gradually increase the reaction temperature and/or consider a stronger Lewis acid. Ensure anhydrous conditions as water can deactivate the catalyst.
Formation of multiple unidentified side products. Reaction temperature is too high, leading to decomposition.Lower the reaction temperature and monitor the reaction closely by TLC. Consider a milder catalyst.
Issue 2: Poor Results in Intramolecular Friedel-Crafts Acylation
Symptom Possible Cause Suggested Solution
Low to no yield of the desired chromanone. Deactivation of the aromatic ring by electron-withdrawing groups.Friedel-Crafts reactions are less effective on deactivated rings. If possible, modify the substrate to have electron-donating groups.
Formation of a complex mixture of products (tar). Reaction conditions are too harsh, causing polymerization/decomposition.[1]Use a milder Lewis acid (e.g., SnCl₄, ZnCl₂), lower the reaction temperature, and shorten the reaction time. Protecting the phenolic hydroxyl group can also prevent tar formation.
Formation of an unexpected regioisomer. The aromatic ring has multiple possible sites for acylation.The regioselectivity of Friedel-Crafts acylation is influenced by the electronic and steric properties of the substituents on the aromatic ring. Consider using a directing group or a different synthetic strategy if regioselectivity is a persistent issue.

Experimental Protocols

Protocol 1: High-Yield Synthesis of 7-Hydroxychroman-4-one via Intramolecular Friedel-Crafts Acylation

This two-step protocol is adapted from a reported synthesis and is designed to minimize side reactions.

Step 1: Synthesis of 3-(3-hydroxyphenoxy)propanoic acid

  • To a solution of resorcinol (1 equivalent) in an appropriate solvent (e.g., acetone), add potassium carbonate (1.5 equivalents).

  • Add β-propiolactone (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Acidify the residue with dilute HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude phenoxypropionic acid, which can often be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Add the crude 3-(3-hydroxyphenoxy)propanoic acid (1 equivalent) to Eaton's reagent (a 1:10 w/w mixture of P₂O₅ in methanesulfonic acid) at 0 °C.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the cyclization by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 7-hydroxychroman-4-one.

Visualizations

Chromanone_vs_Coumarin Phenol Phenol Intermediate Transesterification Intermediate Phenol->Intermediate BetaKetoester β-Ketoester BetaKetoester->Intermediate P2O5 P₂O₅ / PPA (Simonis) Intermediate->P2O5 H2SO4 H₂SO₄ (Pechmann) Intermediate->H2SO4 Chromone Chromanone (Desired Product) Coumarin Coumarin (Side Product) P2O5->Chromone H2SO4->Coumarin

Figure 1. Reaction pathways for Simonis vs. Pechmann reactions.

FC_Troubleshooting Start Low Yield / Tar in Intramolecular Friedel-Crafts Acylation Q1 Is there a free phenolic -OH group? Start->Q1 A1_Yes Protect the hydroxyl group (e.g., as a methyl ether) before cyclization. Q1->A1_Yes Yes A1_No Proceed to next check. Q1->A1_No No Q2 Which Lewis Acid are you using? A1_No->Q2 A2_Strong Switch to a milder Lewis Acid (e.g., SnCl₄, ZnCl₂) or use Eaton's Reagent. Q2->A2_Strong Strong (e.g., AlCl₃) A2_Mild Proceed to next check. Q2->A2_Mild Mild Q3 What are the reaction temperature and time? A2_Mild->Q3 A3_High Lower the temperature and shorten the reaction time. Monitor closely with TLC. Q3->A3_High High / Long

Figure 2. Troubleshooting workflow for Friedel-Crafts acylation.

References

Optimization of reaction conditions for chromone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for chromone synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during chromone synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in chromone synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are critical.[1][2] It is crucial to optimize these parameters. For instance, in microwave-assisted synthesis, adjusting the base, solvent, and temperature can significantly enhance yields.[1][2]

  • Incomplete Reaction: The reaction may not be proceeding to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature.

  • Side Product Formation: Competing reactions can consume starting materials and reduce the desired product's yield. A common side product in certain chromone syntheses is the isomeric coumarin.[3] The choice of condensing agent can influence the product distribution. For example, using phosphorus pentoxide in the Simonis reaction is reported to favor chromone formation over coumarin.[3]

  • Purification Losses: Significant loss of product can occur during workup and purification steps.[2] Re-evaluate your extraction and chromatography procedures to minimize losses.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Check_Purity->Monitor_Reaction Analyze_Side_Products Analyze Side Products (NMR, MS) Monitor_Reaction->Analyze_Side_Products Optimize_Conditions Optimize Reaction Conditions Analyze_Side_Products->Optimize_Conditions Purification Review Purification Protocol Optimize_Conditions->Purification Improved_Yield Yield Improved? Purification->Improved_Yield Consult Consult Literature for Alternative Methods Improved_Yield->Consult No End Problem Solved Improved_Yield->End Yes Consult->Optimize_Conditions

Caption: A logical workflow for troubleshooting low yields in chromone synthesis.

Question 2: I am observing the formation of significant amounts of a side product. How can I identify it and suppress its formation?

Answer:

The formation of side products is a common challenge. Identifying the impurity is the first step toward mitigating its formation.

Identification:

  • Isolate the side product using column chromatography or preparative TLC/HPLC.

  • Characterize the isolated compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry. As mentioned, coumarins are frequent byproducts in certain syntheses.[3]

Suppression Strategies:

  • Modify Reaction Conditions:

    • Catalyst/Reagent: The choice of catalyst can be pivotal. For instance, in the Simonis reaction, switching from sulfuric acid to phosphorus pentoxide can favor chromone over coumarin formation.[3]

    • Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically controlled product.

    • Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents with different polarities.

  • Change the Synthetic Route: If side product formation is inherent to the chosen method, consider alternative synthetic strategies. Numerous methods for chromone synthesis exist, including the Baker-Venkataraman rearrangement, Claisen condensation, and Vilsmeier-Haack reaction.[3][4][5][6]

Question 3: My reaction is not working with a specific substituted starting material. What could be the issue?

Answer:

The electronic and steric properties of substituents on the starting materials can significantly impact the reaction's success.

Potential Issues:

  • Electron-Withdrawing Groups (EWGs): EWGs on the phenolic starting material can decrease its nucleophilicity, potentially hindering the initial condensation step. In such cases, stronger bases or higher temperatures may be required.

  • Electron-Donating Groups (EDGs): EDGs can enhance the reactivity of the phenol. However, they might also promote side reactions.

  • Steric Hindrance: Bulky substituents near the reaction center can sterically hinder the approach of reagents, slowing down or preventing the reaction.

Troubleshooting Steps:

  • Adjust Reaction Conditions: For substrates with EWGs, consider using a stronger base or a more polar solvent to facilitate the reaction. For sterically hindered substrates, increasing the reaction time or using a less bulky catalyst might be beneficial.

  • Protecting Groups: If a functional group is interfering with the reaction, consider protecting it before the key reaction step and deprotecting it afterward.

  • Consult the Literature: Search for literature precedents where similar substituted starting materials have been used in chromone synthesis. This can provide valuable insights into suitable reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing chromones?

A1: Several classical and modern methods are employed for chromone synthesis. Some of the most common include:

  • Acid-Catalyzed Cyclization: This is a widely used method involving the intramolecular condensation of o-hydroxyaryl ketones.[4][7] Various acids like HCl, H2SO4, and polyphosphoric acid can be used.[3]

  • Base-Promoted Condensation: Reactions like the Baker-Venkataraman rearrangement and Claisen condensation fall under this category.[4][5]

  • Kostanecki–Robinson Reaction: This method involves the reaction of an o-hydroxyaryl ketone with an aliphatic acid anhydride and its sodium salt.[4]

  • Simonis Reaction: This involves the condensation of a phenol with a β-ketoester.[3]

  • Vilsmeier-Haack Reaction: This reaction is particularly useful for synthesizing 3-formylchromones.[3]

  • Microwave-Assisted Synthesis: This modern technique can significantly reduce reaction times and improve yields.[1][2][8]

Q2: How can I choose the best synthetic method for my target chromone?

A2: The choice of method depends on several factors:

  • Substitution Pattern: The desired substitution pattern on the chromone ring will dictate the most suitable starting materials and, consequently, the synthetic route.

  • Availability of Starting Materials: The accessibility and cost of the required precursors are practical considerations.

  • Reaction Conditions: Some methods require harsh acidic or basic conditions that may not be compatible with sensitive functional groups on your molecule.[4][7]

  • Yield and Purity: The expected yield and the ease of purification are important factors. Microwave-assisted methods often offer cleaner reactions and higher yields.[1][2]

Q3: What are the advantages of using microwave irradiation for chromone synthesis?

A3: Microwave-assisted synthesis offers several benefits over conventional heating methods:

  • Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes using microwave irradiation.[1][8]

  • Improved Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields.[1][2]

  • Cleaner Reactions: Microwave heating can minimize the formation of side products, simplifying purification.[7]

  • "Green" Chemistry: Shorter reaction times and potentially lower energy consumption align with the principles of green chemistry.[1]

Q4: Are there any safety precautions I should take during chromone synthesis?

A4: Yes, standard laboratory safety practices should always be followed. Specific precautions include:

  • Handling of Reagents: Many reagents used in chromone synthesis are corrosive or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • High Temperatures: Many synthesis protocols require high temperatures. Use appropriate heating equipment and take care to avoid burns.

  • Microwave Synthesis: When using a microwave reactor, ensure you are properly trained in its operation and follow all safety guidelines provided by the manufacturer.

  • Pressure Build-up: Some reactions can generate pressure. Use appropriate glassware and pressure-relief systems if necessary.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic acid [1][2]

This protocol is based on the optimized conditions reported for the synthesis of 6-bromochromone-2-carboxylic acid.

Materials:

  • 5'-Bromo-2'-hydroxyacetophenone

  • Diethyl oxalate

  • Sodium methoxide (NaOMe)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), 4 M

Procedure:

  • To a solution of 5'-bromo-2'-hydroxyacetophenone (1 equivalent) in ethanol in a microwave vial, add sodium methoxide (2 equivalents) and diethyl oxalate (3 equivalents).

  • Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 15 minutes.

  • Cool the reaction mixture to room temperature.

  • Add 4 M HCl to the reaction mixture.

  • Irradiate the mixture again in the microwave reactor at 120°C for 20 minutes.

  • After cooling, the product will precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the 6-bromochromone-2-carboxylic acid.

Protocol 2: Base-Promoted Condensation for 2-Alkyl-Substituted 4-Chromanones [8]

This protocol describes a general method for the synthesis of 2-alkyl-substituted 4-chromanones via a base-promoted condensation using microwave heating.

Materials:

  • Appropriate 2'-hydroxyacetophenone

  • Appropriate aliphatic aldehyde

  • Diisopropylamine (DIPA)

  • Ethanol (EtOH)

Procedure:

  • In a microwave vial, prepare a 0.4 M solution of the 2'-hydroxyacetophenone in ethanol.

  • Add the aliphatic aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents) to the solution.

  • Seal the vial and heat the mixture using microwave irradiation at 160-170°C for 1 hour.

  • After cooling, dilute the reaction mixture with dichloromethane (CH2Cl2).

  • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 2-alkyl-substituted 4-chromanone.

Data Presentation

Table 1: Optimization of Reaction Conditions for Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic acid [1][2]

EntryBase (equiv.)Diethyl oxalate (equiv.)SolventTemperature (°C)Time (min)Yield (%)
1NaOEt (1)1EtOH12010 + 1015
2NaOMe (1)1EtOH12010 + 1018
3NaOMe (2)1EtOH12010 + 1020
4NaOMe (2)3EtOH12010 + 1021
5NaOMe (2)3EtOH12015 + 2087
6NaOMe (2)3Dioxane12015 + 2065
7NaOMe (2)3Toluene12015 + 2054

Table 2: Synthesis of 2-Alkyl-Substituted 4-Chromanones via Base-Promoted Condensation [8]

Entry2'-HydroxyacetophenoneAldehydeBaseSolventTemperature (°C)Time (h)Yield (%)
12'-HydroxyacetophenoneHeptanalDIPAEtOH170188
22'-Hydroxy-4'-methoxyacetophenoneHexanalDIPAEtOH170175
32'-Hydroxy-6'-methylacetophenonePentanalDIPAEtOH170162
42'-HydroxyacetophenoneHeptanalDIPEAEtOH170181

Visualizations

G cluster_0 General Chromone Synthesis Workflow Start Select Synthesis Method Starting_Materials Procure Starting Materials Start->Starting_Materials Reaction_Setup Set up Reaction Starting_Materials->Reaction_Setup Reaction Run Reaction Reaction_Setup->Reaction Workup Reaction Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure Chromone Derivative Characterization->Final_Product

Caption: A generalized experimental workflow for the synthesis of chromone derivatives.

References

Stability assessment of 6,8-Dibromo-2,3-dihydrochromen-4-one under various conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the stability of 6,8-Dibromo-2,3-dihydrochromen-4-one. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability profile of this compound?

A1: While specific stability data for this compound is not extensively published, its core structure, a dihydrochromenone (flavanone), provides insights into its likely stability. Flavanones are generally more stable in acidic to neutral conditions.[1] They can be susceptible to degradation under alkaline, oxidative, and photolytic conditions. The presence of two bromine atoms on the aromatic ring may also influence its photoreactivity.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and photodegradation. If storage in solution is necessary, use a non-aqueous, aprotic solvent and store at low temperatures (e.g., -20°C or -80°C).

Q3: What are the primary factors that can cause the degradation of this compound?

A3: The primary factors influencing the stability of chromenone derivatives are:

  • pH: The heterocyclic ring can be susceptible to opening under alkaline conditions. Flavonoids, a related class of compounds, are generally less stable at higher pH levels.[1][2]

  • Light (Photolysis): Aromatic bromine compounds can be susceptible to photodebromination or other light-induced reactions.[3] The chromenone core itself can also absorb UV light, leading to degradation.

  • Oxidation: The phenolic ether and ketone functionalities can be targets for oxidative degradation, especially in the presence of oxidizing agents or radical initiators.[4]

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.

Q4: What are the likely degradation pathways for this molecule?

A4: Based on the structure, potential degradation pathways include:

  • Alkaline Hydrolysis: Opening of the pyranone ring to form a chalcone-like structure.

  • Oxidative Degradation: Formation of hydroxylated derivatives or cleavage of the heterocyclic ring.[5]

  • Photodegradation: Reductive debromination (loss of bromine atoms) or rearrangement of the chromenone skeleton.[3]

Q5: Why is a forced degradation (stress testing) study necessary for this compound?

A5: A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method (SIAM).[6][7] These studies deliberately degrade the sample under more severe conditions (e.g., high heat, strong acid/base, intense light, oxidizing agent) to:

  • Identify potential degradation products.[6]

  • Elucidate degradation pathways.[6]

  • Demonstrate the specificity of the analytical method by proving it can separate the intact drug from its degradation products.[8]

  • Facilitate the development of stable formulations and determine appropriate storage conditions.[7]

Troubleshooting Guide

Q1: My compound is degrading too quickly under basic conditions. How can I control the degradation rate?

A1: If degradation is too rapid (e.g., >20% degradation in a very short time), the stress conditions are likely too harsh.[6] Consider the following adjustments:

  • Lower the Base Concentration: Switch from 1.0 M NaOH to 0.1 M or even 0.01 M NaOH.

  • Reduce the Temperature: Perform the hydrolysis at room temperature or even in an ice bath instead of at elevated temperatures.

  • Decrease Exposure Time: Reduce the duration of the stress test from hours to minutes. The goal of a forced degradation study is to achieve a target degradation of approximately 5-20%.[6]

Q2: I am not observing any degradation under thermal or photolytic stress. What should I do?

A2: If no degradation is observed, the stress conditions may be insufficient.

  • For Thermal Stress: Increase the temperature in increments (e.g., from 60°C to 80°C). Consider adding humidity if testing the solid state.

  • For Photolytic Stress: Ensure the light source provides both UV and visible light with sufficient intensity, as recommended by ICH Q1B guidelines (exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter).[9] If testing in solution, ensure the chosen solvent is transparent to the wavelengths of light being used.

Q3: I see new peaks in my HPLC chromatogram after stress testing. How can I determine if they are degradants?

A3: To confirm that new peaks are related to the degradation of your compound, you should:

  • Analyze a Stressed Placebo: If you are working with a formulation, stress the placebo (all excipients without the active pharmaceutical ingredient) under the same conditions. Peaks that appear in both the stressed drug sample and the stressed placebo are likely from excipients.

  • Check Peak Purity: Use a Diode Array Detector (DAD) or a Mass Spectrometer (MS) to check the peak purity of your parent compound peak. A decrease in purity indicates co-elution with a degradant.

  • Perform Mass Balance Calculation: The total amount of the drug and its degradants should remain constant. A good mass balance (typically 95-105%) suggests that all major degradation products are being detected.

Q4: My HPLC analysis is showing poor peak shape (tailing or fronting) for the parent compound and/or degradants. What are the common causes?

A4: Poor peak shape can be caused by several factors:

  • Column Overload: Reduce the concentration of your sample.

  • Secondary Interactions: The compound may be interacting with residual silanols on the silica-based column. Try a different column with better end-capping or adjust the mobile phase pH to suppress the ionization of the analyte. Adding a small amount of a competing base (like triethylamine) to the mobile phase can sometimes help with peak tailing of basic compounds.

  • Solvent Mismatch: The solvent used to dissolve the sample may be too strong compared to the mobile phase, causing peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[10]

Q5: The baseline of my chromatogram is noisy or drifting, making it difficult to quantify small degradation peaks. What can I do?

A5: Baseline issues are common in HPLC and can often be resolved by:

  • Degassing the Mobile Phase: Ensure all solvents are thoroughly degassed to remove dissolved air, which can cause pressure fluctuations and baseline noise.[11]

  • Checking for Leaks: Inspect all fittings and connections for leaks, which can lead to an unstable baseline.[11]

  • Cleaning the System: Contaminants from previous analyses or microbial growth in aqueous buffers can cause baseline drift. Flush the system with a strong solvent and prepare fresh mobile phase daily.

  • Ensuring Temperature Stability: Use a column oven to maintain a constant temperature, as fluctuations can cause the baseline to drift.[10]

Experimental Protocols and Data

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting forced degradation studies. The conditions should be optimized to achieve 5-20% degradation of the active substance.[6]

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[9]

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 1 M HCl.

    • Incubate at 60°C.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at room temperature (25°C).

    • Withdraw samples at appropriate time points (e.g., 30 mins, 1, 2, 4 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature, protected from light.

    • Analyze at various time points (e.g., 2, 6, 24 hours).

  • Thermal Degradation:

    • Store the stock solution (in a sealed vial) and solid compound in an oven at 80°C.

    • Test samples at intervals (e.g., 1, 3, 7 days).

  • Photolytic Degradation:

    • Expose the stock solution (in a photostable, transparent container) and solid compound to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

    • Simultaneously, keep a control sample protected from light.

    • Analyze after a specified exposure (e.g., 1.2 million lux hours).

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV/DAD method.

  • The method should be capable of separating the parent peak from all degradation product peaks.

  • Use a mass spectrometer (LC-MS) to help identify the mass of the degradation products and elucidate their structures.

Data Presentation

The following table summarizes typical starting conditions for forced degradation studies on chromenone-like compounds, which can be adapted for this compound.

Stress ConditionReagent/ParameterTypical Concentration/ValueTemperatureDuration
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 MRoom Temp. to 80°C2 - 24 hours
Base Hydrolysis Sodium Hydroxide (NaOH)0.01 M - 1 MRoom Temp. to 60°C30 mins - 8 hours
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%Room Temperature2 - 24 hours
Thermal (Solid/Solution) Heat60°C - 105°CN/A1 - 7 days
Photolytic (Solid/Solution) Light Exposure≥ 1.2 million lux hoursRoom TemperatureVariable
UV Exposure≥ 200 watt hours/m²Room TemperatureVariable

Visualizations

G cluster_plan Phase 1: Planning & Preparation cluster_stress Phase 2: Stress Testing cluster_analysis Phase 3: Analysis & Interpretation start Define Objectives & Target Degradation (5-20%) prep Prepare Compound Stock Solution (~1 mg/mL) start->prep method_dev Develop Stability-Indicating Analytical Method (HPLC) prep->method_dev stress_conditions Expose Aliquots to Stress Conditions method_dev->stress_conditions acid Acidic (HCl) stress_conditions->acid base Basic (NaOH) stress_conditions->base oxidation Oxidative (H₂O₂) stress_conditions->oxidation thermal Thermal (Heat) stress_conditions->thermal photo Photolytic (Light) stress_conditions->photo analysis Analyze Samples via HPLC-DAD acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis peak_purity Assess Peak Purity analysis->peak_purity mass_balance Calculate Mass Balance peak_purity->mass_balance id Identify Degradants (LC-MS) mass_balance->id report Report Findings & Degradation Pathway id->report G start Unexpected Result in HPLC Chromatogram q1 What is the issue? start->q1 issue1 Unexpected Peaks q1->issue1 Unexpected Peaks issue2 Poor Peak Shape (Tailing/Fronting) q1->issue2 Poor Peak Shape issue3 Retention Time (RT) Shift q1->issue3 RT Shift q1_a Is peak in blank or placebo? issue1->q1_a res1_a_yes Source is mobile phase, system contamination, or excipient. Clean system, use fresh solvent. q1_a->res1_a_yes Yes res1_a_no Potential Degradant or Carryover q1_a->res1_a_no No q1_b Is peak present in subsequent blank injection? res1_a_no->q1_b res1_b_yes Issue is sample carryover. Optimize needle wash procedure. q1_b->res1_b_yes Yes res1_b_no Confirmed degradant. Proceed with characterization (LC-MS). q1_b->res1_b_no No q2_a Check sample solvent & concentration issue2->q2_a q2_b Is sample solvent stronger than mobile phase? q2_a->q2_b res2_b_yes Redissolve sample in mobile phase or weaker solvent. q2_b->res2_b_yes Yes res2_b_no Possible secondary interactions. Adjust mobile phase pH or try a different column. q2_b->res2_b_no No q3_a Is mobile phase composition correct? issue3->q3_a res3_a_no Prepare fresh mobile phase. Check pump proportioning. q3_a->res3_a_no No res3_a_yes Check for leaks. Ensure column temperature is stable. q3_a->res3_a_yes Yes

References

Technical Support Center: Scale-Up Production of Chromanone-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on overcoming the challenges associated with the scale-up production of chromanone-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up chromanone synthesis from the lab bench to a pilot plant?

A1: The most significant challenges include:

  • Thermal Management: Exothermic reactions that are easily managed in small flasks can become hazardous at a larger scale due to the reduced surface-area-to-volume ratio, which impairs heat dissipation. This can lead to thermal runaways and the formation of impurities.[1][2]

  • Mixing Efficiency: Achieving homogenous mixing in large reactors is more difficult. Poor mixing can lead to localized "hot spots," uneven reagent distribution, and ultimately, lower yields and inconsistent product quality.

  • Reaction Kinetics: Reaction times do not always scale linearly. A reaction that is complete in one hour at the gram scale may require significantly longer or shorter times in a 100-liter reactor due to differences in heat and mass transfer.

  • Reagent and Solvent Cost: Reagents and solvents that are feasible for small-scale synthesis may be prohibitively expensive for large-scale production, necessitating the development of more economical routes.[3]

Q2: My reaction yield dropped significantly after increasing the batch size. What are the likely causes?

A2: A drop in yield during scale-up is a common issue, often attributable to one or more of the following factors:

  • Inefficient Heat Transfer: If the reaction is exothermic, poor heat removal at a larger scale can increase the temperature of the reaction mixture, leading to thermal degradation of reactants, intermediates, or the final product.[1]

  • Poor Mixing: Inadequate agitation can result in localized areas of high reagent concentration, which may promote side reactions, and areas of low concentration, where the reaction proceeds slowly or not at all.

  • Mass Transfer Limitations: In heterogeneous reactions (e.g., reactions involving a solid catalyst or multiple liquid phases), the rate of reaction can become limited by the speed at which reactants move between phases, a problem that is often exacerbated in large, poorly mixed vessels.

  • Extended Reaction Time: If the reaction is sensitive to prolonged exposure to heat or certain reagents, the longer processing times typical of large-scale operations can lead to increased degradation.[4]

Q3: Are there specific safety concerns associated with the large-scale synthesis of chromanones?

A3: Yes. Beyond general chemical handling, specific concerns include:

  • Thermal Runaway: Many cyclization reactions used to form the chromanone ring are exothermic. On a large scale, the heat generated can exceed the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure.[1][2]

  • Gas Evolution: Some synthetic routes may produce gaseous byproducts. At scale, the rate of gas evolution can be significant, requiring properly sized vents and off-gas handling systems to prevent dangerous pressure buildup.

  • Handling of Powders: The handling of large quantities of solid reagents and products can generate dust, posing inhalation risks and, in some cases, the potential for dust explosions.

Q4: How do I choose between purification by crystallization and chromatography at a larger scale?

A4: The choice depends on factors like the required purity, yield, cost, and the physical properties of the compound. Crystallization is often preferred for large-scale purification due to its lower cost and ability to handle large volumes. However, it may not be suitable for all compounds, especially those that form oils or have challenging polymorphism.[5] Chromatography offers higher resolution but is generally more expensive and complex to scale up, facing challenges like column packing, high solvent consumption, and the cost of stationary phase media.[6][7][8]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low Yield / Incomplete Reaction Inefficient heat transfer leading to low reaction temperature; Poor mixing and mass transfer limitations.1. Monitor internal reaction temperature closely. 2. Optimize the stirrer speed and design for better mixing. 3. Consider a more dilute reaction mixture to improve homogeneity.[4] 4. Re-evaluate reaction kinetics at the target scale.
Formation of New Impurities Localized overheating (hot spots) causing thermal degradation; Extended reaction time.1. Improve cooling efficiency of the reactor. 2. Control the rate of addition for exothermic reagents.[1] 3. Perform a reaction progress analysis to determine the optimal reaction time and quench promptly.
Product "Oiling Out" During Crystallization Supersaturation level is too high; Cooling rate is too fast.1. Reduce the concentration of the product in the solvent. 2. Slow down the cooling rate and introduce gentle agitation. 3. Add seed crystals to promote controlled crystallization.[5]
Poor Separation in Preparative Chromatography Column overloading; Inconsistent column packing; Wall effects in wider columns.1. Reduce the sample load. 2. Ensure the column is packed uniformly; axial compression is often preferred for large columns.[8] 3. Maintain a constant linear flow rate rather than volumetric flow rate when scaling up column diameter.[6][7]
High Backpressure in Chromatography Column Resin bed compression; Fines generated from the resin.1. Use a more rigid chromatography resin designed for process scale.[9] 2. Reduce the linear flow rate. 3. Ensure all solutions are filtered before loading onto the column.

Quantitative Data

Chromanone-based compounds are of significant interest as selective inhibitors of Sirtuin 2 (SIRT2), a key enzyme in pathways related to neurodegenerative diseases and cancer.[10][11] The following table summarizes the inhibitory activity of several synthesized chroman-4-one derivatives.

Table 1: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives

CompoundSubstituentsYield (%)IC₅₀ for SIRT2 (µM)Selectivity vs. SIRT1 & SIRT3Reference
1 6,8-dibromo-2-pentyl45%1.5Selective[10][12]
2 8-bromo-6-chloro-2-pentyl88%4.5Selective[10]
3 6-bromo-2-pentyl31%3.7Selective[13]
4 2-pentyl55%>200Not Active[10][11]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Pentylchroman-4-one

This protocol describes an efficient one-step synthesis via a base-mediated aldol condensation and intramolecular oxa-Michael addition.[10][11]

Materials:

  • 2′-hydroxyacetophenone (1.00 mL, 8.31 mmol)

  • Hexanal (1.12 mL, 9.11 mmol, 1.1 equiv)

  • Diisopropylamine (DIPA) (1.28 mL, 9.13 mmol, 1.1 equiv)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Heptane

Procedure:

  • To a 0.4 M solution of 2′-hydroxyacetophenone in EtOH, add hexanal (1.1 equiv) and DIPA (1.1 equiv).

  • Heat the mixture using microwave irradiation at 160–170 °C for 1 hour (fixed hold time).

  • After cooling, dilute the reaction mixture with CH₂Cl₂.

  • Wash the organic phase sequentially with 10% NaOH (aq), 1 M HCl (aq), water, and finally brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using a mixture of 5% Ethyl Acetate in Heptane as the eluent.

  • The final product, 2-pentylchroman-4-one, is obtained as a pale yellow viscous liquid (Yield: ~55%).[10]

Visualizations

Logical and Experimental Workflows

A systematic approach is crucial for troubleshooting scale-up issues. The workflow below outlines a logical process for diagnosing and resolving common problems encountered during the scale-up of chromanone synthesis.

cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Optimization start Scale-Up Attempt issue Issue Encountered? (e.g., Low Yield, Impurities) start->issue success Successful Scale-Up issue->success No check_thermal Review Thermal Profile (Exotherm Control) issue->check_thermal Yes check_mixing Evaluate Mixing Parameters (Stirrer, Baffles) check_thermal->check_mixing optimize_temp Adjust Temperature or Reagent Addition Rate check_thermal->optimize_temp check_kinetics Analyze Reaction Kinetics (Time, Concentration) check_mixing->check_kinetics optimize_mixing Modify Agitation Speed or Impeller Design check_mixing->optimize_mixing optimize_conc Change Solvent Volume or Reaction Time check_kinetics->optimize_conc re_run Re-run at Pilot Scale optimize_temp->re_run optimize_mixing->re_run optimize_conc->re_run re_run->issue

Caption: Troubleshooting workflow for chromanone scale-up.

The following diagram illustrates the experimental workflow for the synthesis and purification of 2-pentylchroman-4-one as detailed in Protocol 1.

start Start: Reagents (2'-hydroxyacetophenone, hexanal, DIPA, EtOH) reaction Microwave Reaction (160-170°C, 1 hr) start->reaction workup Aqueous Workup (Dilution & Washes) reaction->workup drying Drying & Concentration (MgSO4, Rotovap) workup->drying purification Flash Chromatography (5% EtOAc/Heptane) drying->purification product Final Product: 2-Pentylchroman-4-one purification->product

Caption: Experimental workflow for 2-pentylchroman-4-one synthesis.

Signaling Pathway

Certain chromanone derivatives are potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase. SIRT2 removes acetyl groups from protein substrates, such as α-tubulin. Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which has been linked to therapeutic effects in neurodegenerative diseases and cancer.[11][14]

sirt2 SIRT2 Enzyme deacetylation Deacetylation sirt2->deacetylation hyperacetylation Hyperacetylation acetyl_tubulin Acetylated α-Tubulin (Microtubule Stability) acetyl_tubulin->deacetylation tubulin α-Tubulin chromanone Chromanone-based Inhibitor chromanone->sirt2 Inhibits deacetylation->tubulin Removes Acetyl Group deacetylation->hyperacetylation Process Blocked downstream Therapeutic Effects (e.g., Neuroprotection, Anti-proliferation) hyperacetylation->downstream

Caption: Inhibition of the SIRT2 deacetylation pathway by chromanones.

References

Technical Support Center: Enhancing the Solubility of 6,8-Dibromo-2,3-dihydrochromen-4-one for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 6,8-Dibromo-2,3-dihydrochromen-4-one in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, a chromenone derivative, is expected to have low aqueous solubility due to its hydrophobic structure.[1][2] Like many novel chemical entities, it can be classified as a "brick-dust" molecule, characterized by high lipophilicity, which often leads to challenges in achieving desired concentrations in aqueous buffers used for biological assays.[3]

Q2: What are the initial recommended solvents for dissolving this compound?

A2: For initial stock solutions, organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol are recommended.[4] It is crucial to prepare a high-concentration stock solution in one of these solvents, which can then be diluted into the aqueous assay buffer.

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

A3: This is a common issue with poorly soluble compounds.[5] Here are several strategies to address this:

  • Optimize the Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay medium is as low as possible (typically ≤ 1%) to minimize solvent-induced artifacts and toxicity.[4][5]

  • Use of Surfactants: Incorporating non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) in the assay buffer can help maintain the compound's solubility.[5] However, be cautious as detergents can affect cell viability in cell-based assays.[5]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the assay buffer can improve solubility.[2][6]

  • Use of Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[1]

  • Preparation of a Solid Dispersion: For more advanced formulation, creating a solid dispersion of the compound in a water-soluble polymer can significantly improve its dissolution rate and solubility.[3][7]

Q4: Are there any alternative formulation strategies to enhance the bioavailability and solubility of chromenone derivatives?

A4: Yes, several advanced formulation strategies can be employed, especially for in vivo studies:

  • Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area, leading to a higher dissolution rate.[1][6]

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[1][7]

  • Prodrug Approach: Modifying the chemical structure to create a more soluble prodrug that converts to the active compound in vivo is another strategy.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Compound precipitates immediately upon addition to aqueous buffer. The compound has very low aqueous solubility, and the final concentration exceeds its solubility limit.- Decrease the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO), but keep it within the tolerated limit for the assay.- Use a different co-solvent with better solubilizing power (e.g., DMF).[4]- Incorporate a solubilizing excipient like a surfactant or cyclodextrin into the buffer.[1][5]
Compound appears soluble initially but precipitates over time during the experiment. The compound is in a supersaturated state and is not thermodynamically stable in the aqueous environment. This can be common with amorphous forms that may convert to a less soluble crystalline form.[1]- Prepare fresh dilutions of the compound immediately before use.- Consider using a solid dispersion to stabilize the amorphous form.[3][7]- If possible, run the assay at a lower temperature to decrease the rate of precipitation.
Inconsistent results between experimental replicates. This could be due to variable amounts of precipitated compound in different wells.- Visually inspect each well for precipitation before and after the experiment.- Gently agitate the plate after adding the compound to ensure uniform distribution.- Filter the final working solution before adding it to the assay to remove any undissolved particles.
Observed cellular toxicity or assay interference. The co-solvent (e.g., DMSO) or other solubilizing agents may be causing these effects at the concentrations used.- Run a vehicle control with the same concentration of the co-solvent and any other excipients to assess their baseline effects.- Reduce the final concentration of the co-solvent to the lowest possible level that maintains solubility.- Explore less toxic solubilizing agents, such as certain cyclodextrins or lipid-based formulations.[1]

Quantitative Data on Solubility Enhancement

The following table provides hypothetical data to illustrate the potential improvement in the aqueous solubility of this compound using different solubilization methods.

Solvent System Maximum Soluble Concentration (µM) Observations
Phosphate-Buffered Saline (PBS), pH 7.4< 1Significant precipitation observed.
PBS with 0.5% DMSO10Mostly soluble, slight haze.
PBS with 1% DMSO25Clear solution.
PBS with 0.1% Tween-2015Clear solution.
PBS with 1% DMSO and 0.1% Tween-2050Clear, stable solution.
10 mM Hydroxypropyl-β-cyclodextrin in PBS40Clear solution.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Solutions using a Co-solvent
  • Prepare a 10 mM Stock Solution:

    • Weigh out a precise amount of this compound.

    • Add pure DMSO to achieve a final concentration of 10 mM.

    • Vortex or sonicate until the compound is completely dissolved.

    • Store the stock solution at -20°C, protected from light.

  • Prepare Intermediate Dilutions:

    • Prepare a series of intermediate dilutions from the 10 mM stock solution using pure DMSO.

  • Prepare Final Working Solutions:

    • Add the appropriate volume of the intermediate DMSO dilution to your pre-warmed aqueous assay buffer to reach the desired final concentration.

    • The final DMSO concentration in the assay should ideally not exceed 1%.[5]

    • Vortex the final working solution immediately after adding the DMSO stock to ensure rapid and uniform mixing.

    • Visually inspect for any signs of precipitation.

Protocol 2: Preparation of a Solid Dispersion using Solvent Evaporation Method
  • Dissolve the Compound and Polymer:

    • Dissolve 10 mg of this compound and 90 mg of a water-soluble polymer (e.g., PVP K30 or HPMC) in a suitable organic solvent (e.g., methanol or acetone).

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure. This will leave a thin film of the compound and polymer on the wall of the flask.

  • Drying:

    • Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

  • Collection and Storage:

    • Scrape the dried solid dispersion from the flask and store it in a desiccator.

  • Reconstitution:

    • To prepare a solution for the assay, weigh the solid dispersion and dissolve it in the aqueous assay buffer. The polymer will help to keep the compound in a supersaturated, amorphous state, enhancing its apparent solubility.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Strategy cluster_troubleshooting Troubleshooting cluster_assay Assay start Start with solid this compound stock Prepare 10 mM Stock in DMSO start->stock dilute Dilute in Aqueous Buffer stock->dilute precipitate Precipitation? dilute->precipitate optimize Optimize Co-solvent % precipitate->optimize Yes assay Perform Biological Assay precipitate->assay No optimize->dilute add_excipient Add Solubilizing Excipient (e.g., Tween-20, Cyclodextrin) optimize->add_excipient solid_dispersion Prepare Solid Dispersion optimize->solid_dispersion add_excipient->dilute solid_dispersion->dilute end End assay->end

Caption: Experimental workflow for enhancing the solubility of this compound.

signaling_pathway cluster_stimulus External Stimulus cluster_receptor Receptor Complex cluster_downstream Downstream Signaling cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Inflammation Compound This compound Compound->IKK Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway modulated by a chromenone derivative.

References

Technical Support Center: Synthesis of 2,3,6,8-Tetrasubstituted Chromones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,3,6,8-tetrasubstituted chromones. The information is tailored for researchers, scientists, and drug development professionals to help refine their experimental methods.

Frequently Asked Questions (FAQs)

Q1: What is a common and efficient strategy for synthesizing 2,3,6,8-tetrasubstituted chromones?

A1: A highly effective method involves a scaffold approach starting from 2-aryl/styryl-8-bromo-6-chloro-3-hydroxychromone derivatives.[1][2][3][4] This strategy allows for the sequential and regioselective introduction of various substituents at the 3-, 6-, and 8-positions using palladium-mediated cross-coupling reactions such as Stille, Heck, Suzuki, and Sonogashira reactions.[1][2][3][4] O-alkylation can also be performed at the 3-hydroxy position.[1][3][4]

Q2: What are the key advantages of using a palladium-mediated approach for this synthesis?

A2: The primary advantages include high regioselectivity, good to excellent yields, and broad functional group tolerance.[1][2][3][4] This method allows for the construction of a diverse library of compounds from a common intermediate.

Q3: Are there alternative methods for the synthesis of the chromone core?

A3: Yes, classical methods for synthesizing the chromone core include the Baker-Venkataraman rearrangement and the Kostanecki-Robinson reaction.[5][6][7][8][9][10] These reactions are typically used to form the initial chromone ring, which can then be further functionalized. The Baker-Venkataraman rearrangement involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization.[5][6] The Kostanecki-Robinson reaction utilizes an O-hydroxyaryl ketone and an aliphatic acid anhydride.[9][10]

Q4: How can the reaction yields be optimized?

A4: Optimization can be achieved by carefully selecting the palladium catalyst and ligands, the base, solvent, and reaction temperature for the cross-coupling steps.[2] For instance, in some cases, Pd(PPh₃)₄ may give superior yields compared to other palladium sources.[2] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times in some chromone synthesis steps.[11][12][13]

Troubleshooting Guide

Palladium-Catalyzed Cross-Coupling Reactions (Stille, Suzuki, etc.)

Q: I am experiencing low yields in my Suzuki coupling reaction. What are the potential causes and solutions?

A: Low yields in Suzuki couplings can arise from several factors:

  • Inactive Catalyst: Ensure the palladium catalyst is active. If necessary, use a fresh batch or a different type of catalyst (e.g., Pd(PPh₃)₄).

  • Improper Base Activation: The choice and activation of the base are critical. Try different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely ground and dry.

  • Solvent System: The solvent mixture can significantly impact the reaction. A combination of an organic solvent (e.g., DMF, Dioxane) and water is common. The ratio may need to be optimized. Ensure solvents are properly degassed to prevent catalyst deactivation.

  • Reaction Temperature: The reaction may require heating. Optimize the temperature, as both insufficient and excessive heat can be detrimental.[2]

  • Boronic Acid/Ester Quality: Impure or decomposed boronic acid/ester can lead to low yields. Use high-purity reagents.

  • Homocoupling: Side reactions like the homocoupling of the boronic acid can reduce the yield of the desired product.

Q: I am having difficulty removing tin byproducts from my Stille coupling reaction mixture. What purification strategies can I use?

A: Organotin byproducts from Stille reactions can be challenging to remove due to their low polarity. Here are some effective methods:

  • Fluoride Wash: Wash the reaction mixture with an aqueous solution of potassium fluoride (KF). This converts the tin halides into insoluble tin fluorides, which can be removed by filtration.

  • Silica Gel Chromatography with Triethylamine: Running a column with an eluent containing a small percentage of triethylamine (~2-5%) can help in the removal of tin residues.[14]

  • Slurrying: Slurrying the crude product in a suitable solvent like MTBE followed by recrystallization can effectively minimize residual tin.[15]

Q: My palladium-catalyzed reaction is not proceeding to completion. What should I check?

A:

  • Degassing: Ensure that the reaction mixture has been thoroughly degassed with an inert gas (e.g., Argon or Nitrogen) before adding the palladium catalyst. Oxygen can deactivate the catalyst.

  • Ligand Choice: The choice of phosphine ligand can be crucial. For challenging couplings, consider using more electron-rich and bulky ligands.

  • Additives: In some cases, additives like Cu(I) salts can enhance the reaction rate, particularly in Stille couplings.

Synthesis of the Chromone Core

Q: I am observing side products in my Baker-Venkataraman rearrangement. How can I minimize them?

A:

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to the hydrolysis of the ester starting material or the 1,3-diketone product. Ensure all solvents and reagents are anhydrous.[16]

  • Choice of Base: The strength of the base can influence the reaction outcome. Common bases include KOH, potassium tert-butoxide, and NaH.[16] The optimal base may vary depending on the substrate.

  • Reaction Temperature: The reaction temperature should be carefully controlled. It can range from room temperature to reflux, depending on the reactivity of the substrate and the base used.[16]

Q: The cyclization step after the Baker-Venkataraman rearrangement is giving a low yield. What can I do?

A: The cyclodehydration to form the chromone ring is typically acid-catalyzed.

  • Acid Strength: Harsh acidic conditions (e.g., concentrated sulfuric acid in acetic acid) are often used, but these can lead to degradation of sensitive substrates.[11]

  • Milder Conditions: Milder acids or alternative cyclization agents can be explored.

Purification

Q: My final 2,3,6,8-tetrasubstituted chromone product is difficult to purify. What techniques can I use?

A: Polysubstituted chromones can be challenging to purify due to their complex structures and potential for closely related impurities.

  • Flash Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Preparative HPLC: For very difficult separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) can be employed.[17]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique can be effective for the separation and purification of chromones from complex mixtures.[18]

Quantitative Data Summary

Table 1: Yields for Palladium-Mediated Reactions on the Chromone Scaffold

PositionReaction TypeSubstituentYield (%)Reference
8SuzukiPhenyl95[1]
8Stille2-Thienyl98[1]
8HeckStyryl85[1]
8SonogashiraPhenylethynyl92[1]
6StilleVinyl86[1]
6HeckAcrylate64[1]
3 (from triflate)StilleAryl63-94[1][3]
3 (O-alkylation)AlkylationAlkyl bromides57-88[1][3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling at the 8-Position

  • To a solution of 2-aryl-8-bromo-6-chloro-3-hydroxychromone (1.0 eq) in a suitable solvent (e.g., DMF or 1,4-dioxane/water) add the arylboronic acid (1.2-1.5 eq) and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq).

  • Heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Stille Coupling at the 6-Position

  • In a reaction vessel, dissolve the 2-aryl-8-substituted-6-chloro-3-hydroxychromone (1.0 eq) and the organostannane reagent (1.1-1.3 eq) in an anhydrous solvent (e.g., DMF or toluene).

  • Add any co-catalysts if required (e.g., CuI).

  • Degas the solution with argon or nitrogen for 15-30 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq).

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 90-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the mixture to room temperature and dilute with an organic solvent.

  • Wash the solution with an aqueous KF solution to precipitate tin byproducts.

  • Filter the mixture and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

Visualizations

Synthesis_Workflow start 2-Aryl/styryl-8-bromo-6-chloro-3-hydroxychromone pos8 Substitution at C8 (Stille, Heck, Suzuki, Sonogashira) start->pos8 intermediate2 2,8-Disubstituted-6-chloro-3-hydroxychromone pos8->intermediate2 intermediate1 2,6-Disubstituted-8-bromo-3-hydroxychromone final_product 2,3,6,8-Tetrasubstituted Chromone pos6 Substitution at C6 (Stille, Heck) pos6->intermediate1 Hypothetical intermediate if C6 is substituted first intermediate2->pos6 pos3_triflate Activation of 3-OH (Triflation) intermediate2->pos3_triflate pos3_alkylation O-Alkylation at C3 intermediate2->pos3_alkylation triflate 3-Triflate Intermediate pos3_triflate->triflate pos3_stille Substitution at C3 (Stille) triflate->pos3_stille pos3_stille->final_product pos3_alkylation->final_product

Caption: Synthetic workflow for 2,3,6,8-tetrasubstituted chromones.

Palladium_Cross_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition pd0->oa R-X (Chromone-Br/Cl) pd_intermediate R-Pd(II)-X L_n oa->pd_intermediate tm Transmetalation pd_intermediate->tm R'-M (Organometallic Reagent) pd_intermediate2 R-Pd(II)-R' L_n tm->pd_intermediate2 re Reductive Elimination pd_intermediate2->re re->pd0 R-R' (Product)

Caption: General mechanism for Palladium-catalyzed cross-coupling.

References

Overcoming low reactivity in domino reactions involving chromones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with domino reactions involving chromones.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My domino reaction with a chromone substrate is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?

A: Low reactivity in chromone-based domino reactions can stem from several factors, primarily related to the electronic nature of the chromone, the nucleophilicity of the reaction partner, and the reaction conditions. Here’s a step-by-step guide to address this issue:

  • Evaluate the Chromone Substrate: The reactivity of the chromone ring is highly dependent on the substituents.

    • Electron-Withdrawing Groups (EWGs) at C3: Chromones with electron-withdrawing groups at the C3 position, such as formyl, nitro, or methoxalyl groups, are generally more reactive.[1][2][3] These groups activate the C2 position for nucleophilic attack, which is often the initial step in the domino sequence. If your chromone is unsubstituted at C3, consider whether a derivative with an activating group is synthetically accessible. The higher electrophilicity of a C3-substituent like a formyl group can direct the cyclization pathway.[1][4]

    • Halogens at C3: 3-Halochromones can also be effective substrates, with reactivity sometimes depending on the nature of the halogen.[1]

  • Assess the Nucleophile/Reaction Partner: The choice of nucleophile is critical.

    • Activated Methylene Compounds: Compounds like dimethyl acetone-1,3-dicarboxylate are effective nucleophiles due to their CH-acidic methylene groups, which can be deprotonated by weak organic bases.[1]

    • 1,3-Bis(silyloxy)-1,3-butadienes: These serve as electroneutral equivalents of 1,3-dicarbonyl dianions and react readily with chromones.[1][5]

    • Enamines: Heterocyclic enamines are also effective partners in these domino reactions.[2][5]

  • Optimize Reaction Conditions:

    • Catalyst Selection: Both organocatalysis and metallic organocatalysis have been successfully employed to promote asymmetric domino annulation reactions of chromones.[3][6] For reactions involving 1,3-bis(silyloxy)-1,3-butadienes, a catalyst like Me₃SiOTf may be beneficial.[1]

    • Base/Acid Catalysis: Many chromone syntheses and subsequent domino reactions rely on acid or base catalysis to proceed.[7] For instance, a base-promoted one-pot tandem reaction has been developed for electron-deficient chromones and 1,3-dicarbonyl compounds.[8]

    • Solvent and Temperature: The choice of solvent can influence reaction outcomes. For challenging reactions, consider microwave-assisted synthesis, which can significantly improve yields and reduce reaction times.[9]

    • Reaction Time: Domino reactions can be complex, and allowing sufficient time for all steps to proceed to completion is important.

Issue 2: Formation of Unexpected Side Products/Regioisomers

Q: My reaction is producing a mixture of isomers or an unexpected side product instead of the desired compound. How can I improve selectivity?

A: The formation of multiple products is a common challenge, often governed by the regioselectivity of the initial nucleophilic attack and subsequent cyclization steps.

  • Influence of the C3-Substituent: The substituent at the C3 position of the chromone plays a crucial role in directing the regioselectivity.[1][2][4][5][10]

    • For 2,3-unsubstituted chromones, the reaction often proceeds via a 1,4-addition followed by a Knoevenagel condensation involving the chromone's carbonyl group.[1][4]

    • In contrast, with 3-formylchromones, the cyclization typically occurs via the more electrophilic formyl group.[1][4]

  • Kinetic vs. Thermodynamic Control: It may be possible to favor one product over another by modifying the reaction conditions to favor either kinetic or thermodynamic control.[11]

    • Lowering the reaction temperature may favor the kinetically controlled product.

    • Conversely, higher temperatures and longer reaction times might allow the system to reach thermodynamic equilibrium, favoring the most stable product.

  • Nature of the Nucleophile: The structure of the nucleophile can also dictate the reaction pathway. For example, dianions of 1,3-dicarbonyl compounds can exhibit different regioselectivity compared to their monoanionic counterparts.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for domino reactions involving chromones?

A1: Most domino reactions with chromones begin with a nucleophilic attack on the electron-deficient pyrone ring. A common pathway involves a Michael (1,4-) addition of a nucleophile to the C2-C3 double bond of the chromone. This is often followed by a ring-opening of the pyrone and a subsequent intramolecular cyclization and condensation/elimination to form the final polycyclic product. The specific sequence of events is highly dependent on the substrates and reaction conditions.[1][12]

Q2: How can I increase the electrophilicity of my chromone substrate?

A2: To enhance the reactivity of a chromone, you can introduce an electron-withdrawing group (EWG) at the C3 position.[3] Examples of effective EWGs include formyl (-CHO), nitro (-NO₂), cyano (-CN), and keto groups. These groups make the C2 position more susceptible to nucleophilic attack, thereby facilitating the initial step of the domino reaction.

Q3: Are there specific catalysts recommended for these types of reactions?

A3: The choice of catalyst depends on the specific transformation. For asymmetric synthesis of chiral polycyclic chromanones, both organocatalysts and metal-based catalysts have been utilized.[3][6] In some cases, simple acid or base catalysis is sufficient.[7][8] For reactions involving silyl enol ethers, Lewis acids like trimethylsilyl trifluoromethanesulfonate (Me₃SiOTf) can be effective.[1][5]

Q4: What role does microwave irradiation play in these reactions?

A4: Microwave-assisted synthesis can be a powerful tool for overcoming low reactivity. It can lead to a significant increase in reaction yields and a dramatic reduction in reaction times. This is particularly useful for optimizing the synthesis of chromone precursors, such as chromone-2-carboxylic acids.[9]

Q5: Can the domino reaction be designed to be environmentally friendly?

A5: Yes, developing domino reactions is in itself a step towards greener chemistry as it reduces the number of separate synthetic steps, purifications, and overall waste.[12][13][14] Strategies to further improve the environmental footprint include using environmentally benign solvents, employing catalytic rather than stoichiometric reagents, and utilizing energy-efficient methods like microwave synthesis.

Data Presentation

Table 1: Reported Yields for Domino Reactions of Various Chromones with Dimethyl Acetone-1,3-dicarboxylate

Chromone SubstrateC3-SubstituentProduct TypeReported Yield (%)Reference
ChromoneHBenzophenoneGood to very good[1]
3-Formylchromone-CHOBenzophenone51-65[1]
3-(Methoxalyl)chromone-COCO₂MeBenzophenoneModerate to very good[1]
3-(Trifluoroacetyl)chromone-COCF₃HemiacetalModerate to good[1]

Table 2: Reported Yields for Domino Reactions of 3-(Methoxalyl)chromones with 1,3-Bis(silyloxy)-1,3-butadienes

Chromone Substituent (at C6)Diene SubstituentProduct TypeReported Yield (%)Reference
HHPolycyclic42-54 (most cases)[4]
MeHPolycyclic71[4]
BrHPolycyclic80[4]
HMePolycyclic54-84[1][4]

Experimental Protocols & Visualizations

General Reaction Workflow

The logical flow for troubleshooting and optimizing a domino reaction involving chromones can be visualized as follows:

G Start Low/No Yield or Poor Selectivity Substrate Step 1: Evaluate Chromone Substrate Start->Substrate Substrate_Check Is C3 position activated (e.g., with EWG)? Substrate->Substrate_Check Modify_Substrate Synthesize activated chromone derivative Substrate_Check->Modify_Substrate No Partner Step 2: Assess Reaction Partner Substrate_Check->Partner Yes Modify_Substrate->Substrate Partner_Check Is the nucleophile sufficiently reactive? Partner->Partner_Check Modify_Partner Use more active nucleophile (e.g., silyl enol ether) Partner_Check->Modify_Partner No Conditions Step 3: Optimize Reaction Conditions Partner_Check->Conditions Yes Modify_Partner->Partner Catalyst Screen Catalysts (Lewis/Brønsted Acid, Base, Organocatalyst) Conditions->Catalyst Solvent_Temp Vary Solvent & Temperature (Consider Microwave) Conditions->Solvent_Temp End Improved Yield and Selectivity Catalyst->End Solvent_Temp->End

Caption: Troubleshooting workflow for chromone domino reactions.

Illustrative Reaction Pathway: Michael Addition-Cyclization

This diagram illustrates a common mechanistic pathway for the reaction between a 3-formylchromone and an activated methylene compound.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Chromone 3-Formylchromone Michael_Adduct Michael Adduct (Intermediate G) Chromone->Michael_Adduct 1. Michael Addition (Base-catalyzed) Nucleophile Activated Methylene Compound (Nu-H) Nucleophile->Michael_Adduct Ring_Opened Ring-Opened Intermediate Michael_Adduct->Ring_Opened 2. Ring Cleavage Final_Product Benzophenone Derivative Ring_Opened->Final_Product 3. Knoevenagel Condensation (via formyl group)

Caption: General mechanism of a chromone domino reaction.

References

Validation & Comparative

A Comparative Guide to Structure Validation of 6,8-Dibromo-2,3-dihydrochromen-4-one Derivatives: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step. While various analytical techniques provide structural information, X-ray crystallography stands as the definitive method for determining the precise atomic arrangement in the solid state. This guide provides an objective comparison of X-ray crystallography against other widely used spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural validation of 6,8-Dibromo-2,3-dihydrochromen-4-one derivatives.

X-ray Crystallography: The Gold Standard for 3D Structure Determination

Single-crystal X-ray crystallography provides a complete and unambiguous three-dimensional model of a molecule by mapping electron density from the diffraction of X-rays by a single crystal.[1][2] It is unparalleled in its ability to determine stereochemistry, bond lengths, bond angles, and the conformation of a molecule in the crystalline state.[2][3]

The process involves growing a high-quality single crystal, exposing it to an X-ray beam, collecting the diffraction data, and using this data to solve and refine the molecular structure.[4][5]

xray_workflow compound Synthesized Compound crystal Single Crystal Growth compound->crystal Crystallization (Vapor diffusion, etc.) diffraction X-ray Diffraction crystal->diffraction data Data Collection & Processing diffraction->data solution Structure Solution & Refinement data->solution Phase Problem Solution structure Validated 3D Atomic Structure solution->structure Final Model comparison_workflow cluster_problem Structural Validation of Target Compound cluster_methods Analytical Methods cluster_info Information Obtained Problem This compound Derivative Xray X-ray Crystallography Problem->Xray NMR NMR Spectroscopy Problem->NMR MS Mass Spectrometry Problem->MS IR IR Spectroscopy Problem->IR Info_Xray Definitive 3D Structure (Solid State, Stereochemistry) Xray->Info_Xray Info_NMR Atomic Connectivity & Environment (Solution State, 2D Structure) NMR->Info_NMR Info_MS Molecular Weight & Formula MS->Info_MS Info_IR Functional Groups (C=O, C-Br, etc.) IR->Info_IR

References

A Comparative Analysis of 6,8-Dibromo-2,3-dihydrochromen-4-one and Other MAO-B Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of neuropharmacology and drug development, the quest for potent and selective monoamine oxidase B (MAO-B) inhibitors is a significant area of focus. Inhibition of MAO-B is a key therapeutic strategy for managing neurodegenerative conditions like Parkinson's disease. This guide provides a comparative analysis of the novel compound 6,8-Dibromo-2,3-dihydrochromen-4-one against established MAO-B inhibitors, offering insights based on available experimental data and structure-activity relationship (SAR) studies of related compounds.

Monoamine oxidase B is an enzyme responsible for the degradation of key neurotransmitters, particularly dopamine. By inhibiting this enzyme, the synaptic availability of dopamine is increased, which can alleviate the motor symptoms associated with Parkinson's disease. Currently, several MAO-B inhibitors are clinically approved, including selegiline, rasagiline, and safinamide. This guide will delve into a comparison of these established drugs with the emerging class of chromone-based inhibitors, with a special focus on the potential of this compound.

Established MAO-B Inhibitors: A Benchmark for Comparison

The clinically approved MAO-B inhibitors serve as a benchmark for evaluating new chemical entities. These drugs are broadly classified based on their mechanism of inhibition as either irreversible or reversible.

  • Selegiline and Rasagiline: These are irreversible inhibitors that form a covalent bond with the flavin cofactor of the MAO-B enzyme.[1] While effective, their irreversible nature can lead to a longer duration of action that may not always be desirable.

  • Safinamide: This is a reversible inhibitor, offering a more controlled and potentially safer inhibition profile.[2]

These inhibitors have well-documented efficacy in improving motor symptoms in Parkinson's disease patients.[3] A summary of their key characteristics is presented in the table below.

The Rise of Chromones as MAO-B Inhibitors

Chromone (4H-1-benzopyran-4-one) and its derivatives have emerged as a promising class of compounds with potent and selective MAO-B inhibitory activity.[4] Their heterocyclic structure provides a versatile scaffold for chemical modifications to optimize potency and selectivity.

This compound: A Predictive Analysis

As of the latest literature review, there is no direct experimental data available on the MAO-B inhibitory activity of this compound. However, based on the structure-activity relationships of structurally similar brominated and C7-substituted chromanone derivatives, a predictive analysis of its potential can be made.

Studies on related compounds suggest that halogen substitution on the chromone ring can significantly influence MAO-B inhibitory potency. Specifically, substitutions at the C7 position of the chromanone moiety, particularly with halogen-substituted benzyloxy groups, have been shown to be favorable for potent and selective MAO-B inhibition.[5][6] For instance, the compound 4f, a C7-substituted chromanone, exhibited an impressive IC50 value of 8.62 nM.[5][6]

Given that this compound possesses bromine atoms at both the C6 and C8 positions, it is plausible that it could exhibit significant MAO-B inhibitory activity. The electron-withdrawing nature of the bromine atoms could influence the electronic properties of the chromanone core, potentially enhancing its interaction with the active site of the MAO-B enzyme. However, without direct experimental validation, this remains a hypothesis. Further in vitro and in vivo studies are imperative to ascertain the actual inhibitory profile of this specific compound.

Quantitative Comparison of MAO-B Inhibitors

The following tables summarize the available quantitative data for established MAO-B inhibitors and a selection of chromone derivatives. This data provides a basis for comparing the potency of these compounds.

Table 1: Comparison of Clinically Approved MAO-B Inhibitors

InhibitorTypeIC50 (Human Brain)Selectivity for MAO-B over MAO-A
SelegilineIrreversible6.8 ± 1.4 nM[7]High
RasagilineIrreversible14 ± 3.5 nM[7]High
SafinamideReversible~79 nM (rat brain)High

Table 2: MAO-B Inhibitory Activity of Selected Chromone Derivatives

CompoundIC50 (nM)Reference
4f (C7-substituted chromanone)8.62[5][6]
6-[(3-bromobenzyl)oxy]chromone derivative2.8[8]
2-hydroxy-2,3-dihydro-1-benzopyran-4-one derivative4-11[8]
Chromone-3-phenylcarboxamide (25)Data not specified[9]
Chalcocoumarin 4 (ChC4)760[10]

Experimental Protocols for MAO-B Inhibition Assays

Accurate and reproducible experimental data is the cornerstone of drug discovery. The following are detailed methodologies for key experiments cited in the evaluation of MAO-B inhibitors.

In Vitro MAO-B Inhibition Assay (Kynuramine Method)

This assay is a common method to determine the inhibitory potential of a compound against MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine dihydrobromide (substrate)

  • Test compound (e.g., this compound)

  • Potassium phosphate buffer (pH 7.4)

  • NaOH (2N)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Prepare solutions of the test compound at various concentrations.

  • In a 96-well plate, add the potassium phosphate buffer, the test compound solution, and the MAO-B enzyme solution.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the kynuramine substrate.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 2N NaOH.

  • Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.[11][12][13]

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the MAO-B enzyme.

Materials:

  • Membrane preparations containing MAO-B

  • Radiolabeled ligand (e.g., [3H]-selegiline or [3H]-lazabemide)

  • Test compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the test compound.

  • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.[14][15][16]

  • Wash the filters to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the Ki (inhibition constant) of the test compound.

Visualizing the Pathways and Processes

Diagrams are essential tools for understanding complex biological pathways and experimental workflows.

MAO_B_Inhibition_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC Produces Inhibitor MAO-B Inhibitor Inhibitor->MAOB Blocks

Caption: MAO-B Inhibition Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (e.g., this compound) MAOB_Assay MAO-B Inhibition Assay (e.g., Kynuramine method) Compound_Synthesis->MAOB_Assay IC50_Determination IC50 Determination MAOB_Assay->IC50_Determination Selectivity_Assay MAO-A vs MAO-B Selectivity Assay IC50_Determination->Selectivity_Assay SAR_Analysis Structure-Activity Relationship Analysis Selectivity_Assay->SAR_Analysis Lead_Compound Lead Compound Selection SAR_Analysis->Lead_Compound Animal_Model Animal Model of Parkinson's Disease Lead_Compound->Animal_Model Behavioral_Tests Behavioral Tests Animal_Model->Behavioral_Tests Neurochemical_Analysis Neurochemical Analysis Behavioral_Tests->Neurochemical_Analysis

Caption: Experimental Workflow for MAO-B Inhibitor Discovery.

Conclusion

While this compound remains a compound of theoretical interest due to the absence of direct experimental data, the broader class of chromone derivatives shows significant promise in the development of novel MAO-B inhibitors. The potent and selective nature of some chromone analogues warrants further investigation into this chemical space. The synthesis and subsequent in vitro and in vivo evaluation of this compound are critical next steps to validate its potential as a therapeutic agent for neurodegenerative diseases. This guide provides the foundational information and experimental frameworks necessary for researchers to embark on such an investigation.

References

Structure-Activity Relationship of 4-Chromanone Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chromanone scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a wide array of biologically active compounds. The inherent structural features of the chromanone ring system allow for substitutions at various positions, leading to diverse pharmacological profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-chromanone analogues across different therapeutic targets, supported by experimental data and detailed methodologies.

I. Anticancer Activity

4-Chromanone derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of cancer cell proliferation and the induction of apoptosis. The PI3K/Akt signaling pathway, frequently overactivated in many cancers, is a key target for some of these analogues.[1][2]

Signaling Pathway of Anticancer 4-Chromanone Analogues

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt (PKB) Akt (PKB) PIP3->Akt (PKB) activates Downstream Effectors Downstream Effectors Akt (PKB)->Downstream Effectors Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Effectors->Cell Survival, Proliferation, Growth 4-Chromanone Analogue 4-Chromanone Analogue 4-Chromanone Analogue->Akt (PKB) inhibits

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of 4-chromanone analogues.

Comparative Anticancer Activity of 4-Chromanone Analogues
CompoundModificationsCell LineIC50 (µM)Reference
1 3-Benzylidene-7-hydroxy, 3-bromo-4-hydroxy-5-methoxybenzylideneK562 (leukemia)≤ 0.22[3]
MDA-MB-231 (breast cancer)≤ 0.22[3]
SK-N-MC (neuroblastoma)≤ 0.22[3]
2 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one with 4-methoxyphenyl at C-4Various human tumor cell lines0.008 - 0.064[4]
3 3-Chlorophenylchromanone with 2-methylpyrazolineA549 (lung cancer)Potent cytotoxicity[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of 4-chromanone derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][6][7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 4-chromanone analogues and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

II. Antibacterial Activity

Certain 4-chromanone analogues have been identified as potent antibacterial agents, particularly against Gram-positive bacteria. Their mechanism of action often involves the dissipation of the bacterial membrane potential.

SAR Highlights for Antibacterial 4-Chromanones

Structure-activity relationship studies have revealed key structural features for antibacterial potency:

  • 2-Hydrophobic Substituent: A hydrophobic group at the C-2 position enhances antibacterial activity.[8][9]

  • 4-Hydrogen Bond Donor/Acceptor: The presence of a hydrogen bond donor or acceptor at the C-4 position is beneficial.[8][9]

  • Hydroxylation at C-5 and C-7: Hydroxy groups at these positions on the chromanone scaffold contribute to increased antibacterial effects.[8][9]

Comparative Antibacterial Activity of 4-Chromanone Analogues
CompoundModificationsBacterial StrainMIC (µg/mL)Reference
4a 2-Propyl-4-chromanolMycobacterium tuberculosis12.5[8][9]
4c 2-n-Heptyl-7-hydroxy-4-chromanolGram-positive bacteria12.5 - 25[9]
Olympicin A Analogue Synthetic olympicin AClostridium difficile1 - 2[8]
Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) of the 4-chromanone analogues against various bacterial strains is typically determined using the broth microdilution method.[10][11]

  • Preparation of Compound Dilutions: A serial two-fold dilution of each 4-chromanone analogue is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture.

  • Inoculation: Each well containing the compound dilution is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

III. α-Glucosidase Inhibition

4-Chromanone derivatives have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[4][12] Inhibition of this enzyme can help manage postprandial hyperglycemia, making these compounds potential antidiabetic agents.

Metabolic Pathway of α-Glucosidase

Alpha_Glucosidase_Pathway Complex Carbohydrates (Starch, Sucrose) Complex Carbohydrates (Starch, Sucrose) α-Glucosidase α-Glucosidase Complex Carbohydrates (Starch, Sucrose)->α-Glucosidase substrate for Glucose Glucose α-Glucosidase->Glucose hydrolyzes to Bloodstream Absorption Bloodstream Absorption Glucose->Bloodstream Absorption 4-Chromanone Analogue 4-Chromanone Analogue 4-Chromanone Analogue->α-Glucosidase inhibits

Caption: Role of α-glucosidase in carbohydrate metabolism and its inhibition by 4-chromanone analogues.

Comparative α-Glucosidase Inhibitory Activity
CompoundModificationsIC50 (µM)Reference
12 3-Benzylidene-4-chromanone derivative15[13]
14 3-Benzylidene-4-chromanone derivative25[13]
18 3-Benzylidene-4-chromanone derivative with catechol moiety28[13][14]
Experimental Protocol: α-Glucosidase Inhibition Assay

The inhibitory activity of 4-chromanone analogues against α-glucosidase is assessed using a spectrophotometric method.[14][15][16]

  • Enzyme and Compound Incubation: A solution of α-glucosidase is pre-incubated with various concentrations of the 4-chromanone analogue in a buffer solution (e.g., phosphate buffer, pH 6.8) at 37°C for a short period (e.g., 10 minutes).

  • Substrate Addition: The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: The reaction mixture is incubated at 37°C for a defined time (e.g., 20-30 minutes).

  • Reaction Termination: The reaction is stopped by adding a basic solution, such as sodium carbonate.

  • Absorbance Measurement: The amount of p-nitrophenol released from the substrate is quantified by measuring the absorbance at 405 nm.

  • Data Analysis: The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined.

IV. SIRT2 Inhibition

Sirtuin 2 (SIRT2), a class III histone deacetylase, has emerged as a therapeutic target in cancer and neurodegenerative diseases. Certain 4-chromanone analogues have been identified as selective SIRT2 inhibitors.[17] The role of SIRT2 in cancer is complex, with evidence suggesting it can act as both a tumor suppressor and an oncogene, depending on the cellular context.[5][8][18]

SIRT2 in Cancer Signaling

SIRT2_Pathway cluster_cytoplasm Cytoplasm SIRT2 SIRT2 α-tubulin α-tubulin SIRT2->α-tubulin deacetylates Microtubule Dynamics Microtubule Dynamics α-tubulin->Microtubule Dynamics Acetylated α-tubulin Acetylated α-tubulin Acetylated α-tubulin->SIRT2 substrate for Cell Cycle Progression Cell Cycle Progression Microtubule Dynamics->Cell Cycle Progression 4-Chromanone Analogue 4-Chromanone Analogue 4-Chromanone Analogue->SIRT2 inhibits workflow Starting Materials Starting Materials Synthesis of 4-Chromanone Analogues Synthesis of 4-Chromanone Analogues Starting Materials->Synthesis of 4-Chromanone Analogues Purification and Characterization Purification and Characterization Synthesis of 4-Chromanone Analogues->Purification and Characterization Biological Screening Biological Screening Purification and Characterization->Biological Screening SAR Analysis SAR Analysis Biological Screening->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

References

In Vitro vs. In Vivo Evaluation of 6,8-Dibromo-2,3-dihydrochromen-4-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to significant interest in heterocyclic compounds, with chromenone scaffolds being a prominent area of research. Among these, 6,8-Dibromo-2,3-dihydrochromen-4-one derivatives have emerged as a class of molecules with potential pharmacological activities. This guide provides a comparative overview of the in vitro and in vivo evaluation of these derivatives, supported by experimental data from studies on closely related compounds and general methodologies. Due to the limited availability of published in vivo data specifically for this compound derivatives, this guide will also reference methodologies and findings from broader chromenone and related heterocyclic compound studies to provide a comprehensive framework for their evaluation.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from in vitro studies on the biological activity of 6,8-dibromo-substituted heterocyclic compounds, including chromenone and quinazolinone derivatives, against various cancer cell lines. This data provides a baseline for understanding their potential therapeutic efficacy.

Table 1: In Vitro Cytotoxicity of 6,8-Dibromo-Substituted Derivatives

Compound ClassDerivativeCell LineAssayIC50 (µM)Reference
Quinazolinone6,8-dibromo-2-phenyl-3-(substituted)-4(3H)-quinazolinoneMCF-7 (Breast)MTT1.7 - 29.6[1][2]
Quinazolinone6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-oneMCF-7 (Breast)Not SpecifiedPotent GI50[3]
Benzoxazinone6,8-Dibromo-2-ethyl-4H-benzo[d][4][5]oxazin-4-one derivativeMCF-7 (Breast)Not SpecifiedHigh Antiproliferative Activity[2]
Benzoxazinone6,8-Dibromo-2-ethyl-4H-benzo[d][4][5]oxazin-4-one derivativeHepG2 (Liver)Not SpecifiedHigh Antiproliferative Activity[2]
Dimeric Chromenone8,8'-linked dimeric chromenoneL5178Y (Lymphoma)Not SpecifiedLow µM[6][7]
Dimeric Chromenone8,8'-linked dimeric chromenoneHL60 (Leukemia)Not SpecifiedLow µM[6][7]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. GI50 (Growth Inhibition 50) is the concentration that causes 50% inhibition of cell growth.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key in vitro and in vivo assays relevant to the evaluation of this compound derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.

In Vivo Efficacy: Xenograft Tumor Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for in vivo evaluation of anticancer agents.[9][10]

Protocol:

  • Cell Culture and Implantation: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) and implant the cells subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once the tumors reach a predetermined volume, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the this compound derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study to assess toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI). Further analysis, such as histopathology and biomarker analysis, can be performed on the tumor tissues.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of novel chemical compounds, from initial in vitro screening to subsequent in vivo validation.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis (this compound derivatives) cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) ic50->mechanism animal_model Animal Model Selection (e.g., Xenograft Mice) mechanism->animal_model Lead Compound Selection toxicity Toxicity Studies (e.g., Maximum Tolerated Dose) animal_model->toxicity efficacy Efficacy Studies (Tumor Growth Inhibition) toxicity->efficacy pk_pd Pharmacokinetics/Pharmacodynamics (PK/PD) Analysis efficacy->pk_pd

Caption: Experimental workflow for drug discovery and development.

Potential Signaling Pathways

Chromenone derivatives have been reported to modulate various signaling pathways involved in cancer progression. Two potential pathways that this compound derivatives may target are the CRM1-mediated nuclear export and the p53 tumor suppressor pathway.

CRM1 Signaling Pathway

Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), is a key nuclear export receptor that is often overexpressed in various cancers.[1] Inhibition of CRM1 leads to the nuclear accumulation of tumor suppressor proteins, thereby inhibiting cancer cell growth.

crm1_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TSP Tumor Suppressor Proteins (TSPs) CRM1_active CRM1 + RanGTP TSP->CRM1_active Binding Oncogenes Oncogenic Proteins Oncogenes->CRM1_active Binding TSP_inactive Inactive TSPs CRM1_active->TSP_inactive Export Oncogenes_active Active Oncogenes CRM1_active->Oncogenes_active Export CRM1_inactive CRM1 + RanGDP Chromenone This compound Derivative Chromenone->CRM1_active Inhibition

Caption: Inhibition of CRM1-mediated nuclear export.

p53 Signaling Pathway

The p53 protein is a critical tumor suppressor that regulates the cell cycle and induces apoptosis in response to cellular stress.[3] Many anticancer agents exert their effects by activating the p53 pathway.

p53_pathway cluster_stress Cellular Stress cluster_response Cellular Response DNA_damage DNA Damage p53 p53 Activation DNA_damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis DNA_Repair DNA Repair p53->Cell_Cycle_Arrest p53->Apoptosis p53->DNA_Repair MDM2 MDM2 p53->MDM2 Induces MDM2->p53 Inhibits (Degradation) Chromenone This compound Derivative Chromenone->p53 Potential Activation/Stabilization

Caption: Potential modulation of the p53 signaling pathway.

Conclusion

The in vitro evaluation of this compound derivatives and their analogs has demonstrated promising cytotoxic activity against various cancer cell lines. The provided experimental protocols for in vitro and in vivo studies offer a framework for the continued investigation of these compounds. While specific in vivo data for this particular class of derivatives is still emerging, the potential mechanisms of action through pathways such as CRM1 inhibition and p53 activation warrant further exploration. Future research should focus on conducting comprehensive in vivo efficacy and toxicity studies to validate the therapeutic potential of these promising compounds.

References

Assessment of 6,8-Dibromo-2,3-dihydrochromen-4-one's Enzyme Isoform Selectivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

For researchers and professionals in drug development, understanding the selectivity of a compound for different enzyme isoforms is a critical step in evaluating its potential as a therapeutic agent. High selectivity can lead to fewer off-target effects and a better safety profile. This guide focuses on the assessment of 6,8-Dibromo-2,3-dihydrochromen-4-one, a member of the chromenone family of compounds, which are known to possess a wide range of biological activities.

A Note on Data Availability

Following a comprehensive review of publicly available scientific literature, no specific experimental data on the enzyme isoform selectivity of this compound was found. Research has been conducted on the broader class of chromenone derivatives, revealing their potential as inhibitors of various enzymes. However, the specific dibrominated dihydrochromenone specified has not been the subject of published selectivity studies.

Therefore, this guide will provide a framework for assessing enzyme selectivity, using data from related chromenone compounds as illustrative examples. This will include a template for data presentation, a general experimental protocol for determining enzyme inhibition, and visualizations of relevant workflows and pathways.

Comparative Selectivity of Chromenone Derivatives

While data for this compound is unavailable, research on other substituted chromenones demonstrates the importance of the substitution pattern on enzyme inhibitory activity and selectivity. For instance, a study on a series of 28 substituted chromen-4-ones against a panel of seven human enzymes involved in neurodegeneration revealed significant variations in inhibitory potency based on the nature and position of substituents.[1][2]

To illustrate how such data is typically presented, the following table provides a hypothetical comparison of a compound's inhibitory activity (IC50 values) against a panel of related enzyme isoforms.

Table 1: Hypothetical Inhibitory Activity (IC50, µM) of a Test Compound against a Panel of Kinase Isoforms

CompoundKinase Isoform AKinase Isoform BKinase Isoform CKinase Isoform D
This compound Data not availableData not availableData not availableData not available
Alternative 1 (e.g., Published Chromenone Derivative) 5.289.7>10012.3
Alternative 2 (e.g., Standard Inhibitor) 0.815.42.11.5

Experimental Protocols

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against a panel of enzyme isoforms using a fluorescence-based assay.

General Protocol for In Vitro Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound to achieve a range of desired concentrations.

    • Reconstitute recombinant human enzyme isoforms and their corresponding substrates in an appropriate assay buffer.

  • Assay Procedure:

    • Add a fixed volume of the enzyme solution to the wells of a microplate.

    • Add the test compound dilutions to the respective wells. Include a positive control (a known inhibitor) and a negative control (solvent only).

    • Incubate the plate at a specified temperature for a defined period to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the change in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the fluorescence-versus-time curves.

    • Determine the percent inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex processes. Below are examples of a typical experimental workflow for assessing enzyme inhibition and a relevant signaling pathway that could be modulated by a chromenone derivative.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Stock Dilution Serial Dilution of Compound Compound->Dilution Enzyme Enzyme Isoform Stock Plate Dispense Enzyme and Compound to Microplate Enzyme->Plate Substrate Substrate Stock AddSubstrate Initiate Reaction with Substrate Substrate->AddSubstrate Dilution->Plate Incubate Pre-incubation Plate->Incubate Incubate->AddSubstrate Read Measure Signal (e.g., Fluorescence) AddSubstrate->Read Velocity Calculate Reaction Velocities Read->Velocity Inhibition Determine Percent Inhibition Velocity->Inhibition IC50 Calculate IC50 Value Inhibition->IC50 G MAO Monoamine Oxidase (MAO) OxidativeStress Oxidative Stress MAO->OxidativeStress Generates Aldehyde Aldehyde Metabolite MAO->Aldehyde Produces Neurotransmitter Neurotransmitter (e.g., Dopamine) Neurotransmitter->MAO Metabolized by Inhibitor Chromenone Inhibitor (Hypothetical) Inhibitor->MAO Inhibits

References

Cross-validation of synthesis methods for substituted chromanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anti-inflammatory to anti-cancer agents. The diverse substitution patterns possible on the chromanone ring system allow for fine-tuning of pharmacological activity, making the development of efficient and versatile synthetic methodologies a key area of research. This guide provides a cross-validation of several prominent methods for the synthesis of substituted chromanones, offering a comparative analysis of their performance based on experimental data. Detailed experimental protocols for key methods are provided to facilitate their application in a research setting.

Comparative Analysis of Synthesis Methods

The following tables summarize the quantitative data for five key methods used in the synthesis of substituted chromanones, providing a clear comparison of their yields, reaction conditions, and general applicability.

Table 1: Microwave-Assisted Synthesis of 2-Alkyl-Substituted Chromanones [1][2][3][4]

Starting MaterialsReagents and ConditionsProductYield (%)Reference
2'-Hydroxyacetophenone, Aliphatic AldehydeDiisopropylamine (DIPA), Ethanol, Microwave, 170 °C, 1 h2-Alkyl-substituted chroman-4-one43-88%[1][2][3]
2'-Hydroxyacetophenone, PentanalDIPA, Ethanol, Microwave, 170 °C, 1 h2-Butylchroman-4-one88%[5]
5'-Chloro-2'-hydroxyacetophenone, ValeraldehydeDIPA, Ethanol, Microwave, 160 °C, 1 h6-Chloro-2-butylchroman-4-one75%[5]
3',5'-Dichloro-2'-hydroxyacetophenone, PropanalDIPA, Ethanol, Microwave, 170 °C, 1 h6,8-Dichloro-2-ethylchroman-4-one65%[5]

Table 2: Palladium-Catalyzed One-Pot β-Arylation of Chromanones [6][7][8][9]

Starting MaterialsReagents and ConditionsProductYield (%)Reference
Chromanone, Arylboronic AcidPd(OAc)₂, 2,2'-Bipyridine, K₂CO₃, DMSO/Dioxane, 100 °C, 24 h3-Arylchroman-4-oneup to 92%[8]
7-Methoxychromanone, 4-Methoxyphenylboronic acidPd(OAc)₂, 2,2'-Bipyridine, K₂CO₃, DMSO/Dioxane, 100 °C, 24 h7-Methoxy-3-(4-methoxyphenyl)chroman-4-one91%[8]
Chromanone, Phenylboronic acidPd(OAc)₂, 2,2'-Bipyridine, K₂CO₃, DMSO/Dioxane, 100 °C, 24 hFlavanone85%[8]
6-Fluorochromanone, 3-Chlorophenylboronic acidPd(OAc)₂, 2,2'-Bipyridine, K₂CO₃, DMSO/Dioxane, 100 °C, 24 h6-Fluoro-3-(3-chlorophenyl)chroman-4-one78%[8]

Table 3: Visible-Light Photoredox Catalysis for the Synthesis of Substituted Chromanones [6][10]

Starting MaterialsReagents and ConditionsProductYield (%)Reference
Chromone-3-carboxylic acid, N-(Acyloxy)phthalimideRu(bpy)₃(PF₆)₂, DIPEA, CH₂Cl₂, Blue LED, rt2-Substituted-chroman-4-oneGood-High[10][11]
2-(Allyloxy)arylaldehyde, Activated Bromidefac-Ir(ppy)₃, 2,6-Lutidine, DMSO, Blue LED, rt, 30 h3-Substituted-chroman-4-oneMod-Exc[12]
Coumarin-3-carboxylic acid, Cyclohexanecarboxylic acid N-hydroxyphthalimide esterRu(bpy)₃(PF₆)₂, DIPEA, CH₂Cl₂, Blue LED, rt4-Cyclohexylchroman-2-one92%[10]
Chromone-3-carboxylic acid, Cyclohexanecarboxylic acid N-hydroxyphthalimide esterRu(bpy)₃(PF₆)₂, DIPEA, CH₂Cl₂, Blue LED, rt2-Cyclohexylchroman-4-one85%[10]

Table 4: Baker-Venkataraman Rearrangement for the Synthesis of Chromones [13][14]

Starting MaterialsReagents and ConditionsProductYield (%)Reference
o-Hydroxyaromatic ketones, Trifluoroacetic anhydridePyridine, Microwave, 50-80% power, 5-15 minTrifluoromethylated 4H-chromones50-80%[13]
o-Hydroxyaromatic ketones, Trifluoroacetic anhydridePyridine, Reflux, 1-2 hTrifluoromethylated 4H-chromones60-82%[13]
2'-Hydroxyacetophenone, Benzoyl chloride1. Pyridine; 2. KOH, Pyridine; 3. HCl, Acetic acid, RefluxFlavone89% (3 steps)[5]

Table 5: Kostanecki-Robinson Acylation for the Synthesis of Chromones [15][16]

Starting MaterialsReagents and ConditionsProductYield (%)Reference
o-Hydroxyaryl ketone, Aliphatic acid anhydrideSodium salt of the corresponding acid, HeatSubstituted ChromoneVaries[15][16]
2,4-Dihydroxyacetophenone, Acetic anhydrideSodium acetate, 180-190 °C, 8 h7-Hydroxy-2-methylchromone~60%General Procedure
2,5-Dihydroxyacetophenone, Propionic anhydrideSodium propionate, 170-180 °C, 6 h6-Hydroxy-2-ethyl-3-methylchromoneVariesGeneral Procedure

Experimental Protocols

1. Microwave-Assisted Synthesis of 2-Alkyl-Substituted Chromanones [1][2][3][5]

This method provides a rapid and efficient route to 2-alkyl-substituted chromanones through a base-promoted condensation of 2'-hydroxyacetophenones and aliphatic aldehydes under microwave irradiation.

  • Materials: 2'-Hydroxyacetophenone (1.0 mmol), aliphatic aldehyde (1.2 mmol), diisopropylamine (DIPA, 2.0 mmol), and absolute ethanol (5 mL).

  • Procedure:

    • Combine the 2'-hydroxyacetophenone, aliphatic aldehyde, and DIPA in a microwave process vial.

    • Add absolute ethanol to the vial and seal it.

    • Place the vial in a microwave reactor and irradiate at 170 °C for 1 hour.

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkyl-substituted chroman-4-one.

2. Palladium-Catalyzed One-Pot β-Arylation of Chromanones [6][7][8]

This protocol describes a tandem reaction involving palladium-catalyzed dehydrogenation of a chromanone to a chromone, followed by a 1,4-conjugate addition of an arylboronic acid to yield a 3-arylchromanone (flavanone).

  • Materials: Chromanone (0.5 mmol), arylboronic acid (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 5 mol%), 2,2'-bipyridine (0.05 mmol, 10 mol%), potassium carbonate (K₂CO₃, 1.0 mmol), anhydrous DMSO (2.5 mL), and anhydrous 1,4-dioxane (2.5 mL).

  • Procedure:

    • To a dried Schlenk tube under an argon atmosphere, add the chromanone, arylboronic acid, Pd(OAc)₂, 2,2'-bipyridine, and K₂CO₃.

    • Add anhydrous DMSO and anhydrous 1,4-dioxane to the tube.

    • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to give the 3-arylchroman-4-one.

3. Visible-Light Photoredox Catalysis for the Synthesis of 2-Substituted Chromanones [10][11]

This method utilizes visible light to promote a doubly decarboxylative Giese reaction, providing a mild and efficient route to 2-substituted chromanones.

  • Materials: Chromone-3-carboxylic acid (0.2 mmol), N-(acyloxy)phthalimide (0.24 mmol), Ru(bpy)₃(PF₆)₂ (0.02 mmol, 10 mol%), diisopropylethylamine (DIPEA, 0.4 mmol), and anhydrous dichloromethane (CH₂Cl₂, 2 mL).

  • Procedure:

    • In a reaction tube, dissolve the chromone-3-carboxylic acid, N-(acyloxy)phthalimide, and Ru(bpy)₃(PF₆)₂ in anhydrous CH₂Cl₂.

    • Add DIPEA to the mixture.

    • Degas the solution by bubbling with argon for 15 minutes.

    • Seal the tube and irradiate the mixture with a blue LED lamp at room temperature for the specified time (typically 12-24 hours), with stirring.

    • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the 2-substituted chroman-4-one.

4. Baker-Venkataraman Rearrangement for the Synthesis of Trifluoromethylated 4H-Chromones [13]

This classical rearrangement is adapted here for the synthesis of trifluoromethylated chromones using microwave irradiation to accelerate the reaction.

  • Materials: o-Hydroxyaromatic ketone (1.0 mmol), trifluoroacetic anhydride (2.0 mmol), and anhydrous pyridine (5 mL).

  • Procedure:

    • In a microwave-safe vessel, dissolve the o-hydroxyaromatic ketone in anhydrous pyridine.

    • Add trifluoroacetic anhydride dropwise to the solution at 0 °C.

    • Seal the vessel and place it in a microwave reactor. Irradiate at a power of 50-80% for 5-15 minutes.

    • After cooling, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure trifluoromethylated 4H-chromone.

5. Kostanecki-Robinson Acylation for the Synthesis of 7-Hydroxy-2-methylchromone [15][16]

This is a classical method for the synthesis of chromones from o-hydroxyaryl ketones and an acid anhydride.

  • Materials: 2,4-Dihydroxyacetophenone (10 mmol), acetic anhydride (30 mmol), and anhydrous sodium acetate (10 mmol).

  • Procedure:

    • Grind the 2,4-dihydroxyacetophenone and anhydrous sodium acetate together in a mortar.

    • Transfer the mixture to a round-bottom flask and add acetic anhydride.

    • Heat the mixture in an oil bath at 180-190 °C for 8 hours.

    • Allow the mixture to cool slightly and then pour it into ice water with vigorous stirring.

    • Keep the mixture overnight to allow for complete precipitation of the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from ethanol to yield 7-acetoxy-2-methylchromone.

    • For the deacetylation, reflux the 7-acetoxy-2-methylchromone in a mixture of ethanol and dilute sulfuric acid for 2-3 hours.

    • Cool the reaction mixture and collect the precipitated 7-hydroxy-2-methylchromone by filtration. Wash with water and recrystallize from ethanol.

Signaling Pathways and Experimental Workflows

Substituted chromanones exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development. Below are diagrams of key signaling pathways influenced by chromanone derivatives.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates (leading to degradation) NFkappaB NF-κB IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Chromanone Substituted Chromanone Chromanone->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by substituted chromanones.

PI3K_Akt_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellSurvival Cell Survival & Growth mTOR->CellSurvival promotes Chromanone Substituted Chromanone Chromanone->PI3K inhibits Chromanone->Akt inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by substituted chromanones.

MAPK_Pathway Stress Stress / Growth Factors Ras Ras Stress->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors activates Cell_Response Cellular Response (Proliferation, Inflammation) TranscriptionFactors->Cell_Response regulates Chromanone Substituted Chromanone Chromanone->Raf inhibits Chromanone->MEK inhibits

Caption: Inhibition of the MAPK signaling pathway by substituted chromanones.

Conclusion

The synthesis of substituted chromanones can be achieved through a variety of methods, each with its own advantages and limitations. Classical methods like the Baker-Venkataraman rearrangement and Kostanecki-Robinson acylation are robust and well-established, though they can sometimes require harsh conditions. Modern methods, such as microwave-assisted synthesis, offer significant reductions in reaction times and often lead to improved yields. Palladium-catalyzed cross-coupling reactions provide a powerful tool for introducing aryl substituents at the C3 position with high efficiency. More recently, visible-light photoredox catalysis has emerged as a green and mild approach for the synthesis of these valuable scaffolds.

The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. For drug discovery and development, the ability of substituted chromanones to modulate key signaling pathways such as NF-κB, PI3K/Akt, and MAPK makes them highly attractive therapeutic targets. The detailed protocols and comparative data provided in this guide are intended to aid researchers in the selection and implementation of the most suitable synthetic strategies for their specific research goals.

References

Benchmarking Cytotoxicity: A Comparative Analysis of Chromen-4-one Analogs and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel and more effective cancer therapeutics, the cytotoxic potential of new chemical entities is a critical starting point. This guide provides a comparative benchmark of the cytotoxic effects of 6,8-dibromo-2,3-dihydrochromen-4-one analogs against established anticancer drugs—doxorubicin, cisplatin, and paclitaxel. Due to the limited availability of public data on this compound, this analysis focuses on structurally related brominated chromen-4-one derivatives to provide a relevant and insightful comparison for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for chromen-4-one derivatives and standard anticancer drugs across various human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as cell passage number and assay duration[1].

Table 1: IC50 Values of Brominated Chromen-4-one Analogs

Compound ClassCell LineIC50 ValueReference
Hexahydrobenzo[g]chromen-4-one derivative (7h)T-47D (Breast Cancer)1.8 ± 0.6 µg/mL[2]
3-Methylidenechroman-4-one (14d)HL-60 (Leukemia)1.46 ± 0.16 µM[3]
3-Methylidenechroman-4-one (14d)NALM-6 (Leukemia)0.50 ± 0.05 µM[3]

Table 2: IC50 Values of Doxorubicin

Cell LineIC50 ValueReference
HepG2 (Liver Cancer)12.2 µM[4]
HeLa (Cervical Cancer)2.9 µM[4]
MCF-7 (Breast Cancer)2.5 µM[4]
A549 (Lung Cancer)> 20 µM[4]
BFTC-905 (Bladder Cancer)2.3 µM[4]

Table 3: IC50 Values of Cisplatin

Cell LineIC50 Value (Exposure Time)Reference
Ovarian Carcinoma Cell Lines0.1-0.45 µg/mL[5]
A549 (Lung Cancer)10.91 ± 0.19 µM (24h)[6]
A549 (Lung Cancer)7.49 ± 0.16 µM (48h)[6]

Table 4: IC50 Values of Paclitaxel

Cell LineIC50 ValueReference
Ovarian Carcinoma Cell Lines0.4-3.4 nM[5]
MCF-7 (Breast Cancer)7.5 nM[7]
SK-BR-3 (Breast Cancer)Not specified, graphical data available[8]
MDA-MB-231 (Breast Cancer)0.3 µM[9]
T-47D (Breast Cancer)Not specified, graphical data available[8]

Experimental Protocols

Standardized methodologies are crucial for the reliable assessment of cytotoxicity. Below are detailed protocols for the MTT assay, a common method for evaluating cell viability, and flow cytometry with Annexin V/PI staining for the detection of apoptosis.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[10]. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals[10].

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment[11].

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours)[11][12].

  • MTT Addition: After the incubation period, add 10-28 µL of MTT solution (final concentration of 0.5 mg/mL) to each well[10][11].

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C in a humidified atmosphere with 5% CO2[10][11][12].

  • Formazan Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals[11][12].

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm[10].

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to differentiate between healthy, apoptotic, and necrotic cells[13]. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells[13][14].

Procedure:

  • Cell Collection: Harvest cells after treatment and wash them with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to 100 µL of the cell suspension[15].

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry immediately (within 1 hour). Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Visualizing Cellular Pathways and Experimental Design

Understanding the mechanism of action of a potential anticancer compound is as important as quantifying its cytotoxic effects. Diagrams of signaling pathways and experimental workflows provide a clear visual representation of these complex processes.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add this compound & Control Drugs incubation_24h->compound_addition incubation_treatment Incubate for 24, 48, 72h compound_addition->incubation_treatment mtt_assay MTT Assay incubation_treatment->mtt_assay flow_cytometry Flow Cytometry (Annexin V/PI) incubation_treatment->flow_cytometry ic50_determination IC50 Value Determination mtt_assay->ic50_determination apoptosis_quantification Quantification of Apoptotic Cells flow_cytometry->apoptosis_quantification

Caption: Experimental workflow for assessing cytotoxicity and apoptosis.

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway[16]. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell[17]. Studies on chromen-4-one derivatives suggest that they can induce apoptosis, with some analogs activating the extrinsic pathway[3].

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TRAIL) death_receptor Death Receptor (e.g., Fas, TRAIL-R) death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-Caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-Caspase-3 caspase8->procaspase3 caspase8->procaspase3 dna_damage DNA Damage / Cellular Stress p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome procaspase9 Pro-Caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis caspase3->apoptosis

References

A Researcher's Guide to Reproducibility in Biological Assays for Chromanone-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of biological assays is paramount for generating reliable and comparable data. This guide provides a comparative overview of common biological assays utilized for evaluating chromanone-based compounds, with a focus on their reproducibility, supported by experimental data and detailed protocols.

Chromanone-based compounds, a class of flavonoids, have garnered significant interest for their diverse pharmacological activities.[1][2] Evaluating the biological effects of these compounds necessitates the use of robust and reproducible in vitro assays. This guide delves into three frequently employed assays: the MTT cytotoxicity assay, the broth microdilution antimicrobial assay, and cell cycle analysis by flow cytometry. We will explore their principles, compare their reproducibility based on available data for flavonoids and other natural products, and provide detailed experimental protocols to aid in standardized implementation.

Comparing the Reproducibility of Key Biological Assays

The choice of a biological assay can significantly impact the reliability and interpretation of results. While direct comparative reproducibility data for chromanone-based compounds is limited, we can draw valuable insights from studies on structurally related flavonoids and other natural products.

Assay Principle Typical Reproducibility (Coefficient of Variation - CV%) Advantages Disadvantages & Considerations for Chromanones
MTT Cytotoxicity Assay Measures cell viability through the metabolic reduction of a tetrazolium salt (MTT) by mitochondrial dehydrogenases in living cells, forming a colored formazan product.[3]Intra-assay CV: <10% Inter-assay CV: <15%[4][5]High-throughput, relatively inexpensive, and widely used.[6]Flavonoids, including chromanones, can directly reduce MTT, leading to an overestimation of cell viability and potential for false-positive results.[7][8][9] Variability can be influenced by cell density and incubation time.[3]
Broth Microdilution Antimicrobial Assay Determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism in a liquid medium.[10][11]Intra-assay Agreement: >95% within ±1 dilution Inter-assay Agreement: >90% within ±1 dilution[12]Provides quantitative MIC values, is standardized, and can be adapted for high-throughput screening.[10]Variability can be influenced by inoculum size, media composition, and operator differences.[13] Lipophilicity of some chromanone derivatives may affect their solubility and dispersion in broth, impacting results.
Cell Cycle Analysis by Flow Cytometry Quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content after staining with a fluorescent dye.[14][15]CV for % of cells in a phase: Can be <5% with proper standardization.[16]Provides detailed information on the mechanism of action (e.g., cytostatic vs. cytotoxic effects). High precision and can be multiplexed with other markers.[17]Requires specialized equipment (flow cytometer) and expertise for data analysis. Variability can be introduced by sample preparation, staining consistency, and gating strategy.[16][17]

Note: The provided CV values are general estimates based on available literature for immunoassays and other biological assays and may vary depending on the specific experimental conditions, cell lines, and chromanone compounds being tested.[4][5][18] It is crucial to establish and report the intra- and inter-assay variability within your own laboratory for specific applications.

Experimental Protocols

To promote standardization and improve reproducibility, detailed experimental protocols for the discussed assays are provided below.

MTT Cytotoxicity Assay Protocol

This protocol is a standard procedure for assessing the effect of chromanone-based compounds on cell viability.

Materials:

  • Chromanone-based compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the chromanone-based compound in complete cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Chromanone Dilutions treatment Treat Cells with Chromanone compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate Cell Viability read_absorbance->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

Broth Microdilution Antimicrobial Assay Protocol

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of chromanone-based compounds against bacteria.

Materials:

  • Chromanone-based compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile 96-well microplates

  • Microplate reader (optional, for automated reading)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the chromanone-based compound in the broth directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at the optimal temperature for the specific bacterium (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the chromanone-based compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_dilution Serial Dilution of Chromanone inoculation Inoculate Wells compound_dilution->inoculation inoculum_prep Prepare Bacterial Inoculum inoculum_prep->inoculation incubation Incubate for 16-20h inoculation->incubation mic_determination Determine MIC incubation->mic_determination

Caption: Workflow for the broth microdilution antimicrobial assay.

Cell Cycle Analysis by Flow Cytometry Protocol

This protocol describes the analysis of cell cycle distribution in response to treatment with chromanone-based compounds.

Materials:

  • Chromanone-based compound

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat them with the desired concentrations of the chromanone-based compound for the appropriate duration.

  • Cell Harvesting: For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect by centrifugation.

  • Fixation: Wash the cells with PBS and fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cells with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis cell_treatment Treat Cells with Chromanone cell_harvesting Harvest Cells cell_treatment->cell_harvesting fixation Fix Cells in Ethanol cell_harvesting->fixation pi_staining Stain with Propidium Iodide fixation->pi_staining flow_cytometry Analyze on Flow Cytometer pi_staining->flow_cytometry data_analysis Quantify Cell Cycle Phases flow_cytometry->data_analysis MAPK_Pathway cluster_stimuli External Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_response Cellular Response stimuli Growth Factors, Stress, Cytokines raf Raf stimuli->raf mekk MEKK stimuli->mekk tak1 TAK1 stimuli->tak1 mek MEK1/2 raf->mek mkk4_7 MKK4/7 mekk->mkk4_7 mkk3_6 MKK3/6 mekk->mkk3_6 tak1->mkk4_7 tak1->mkk3_6 erk ERK1/2 mek->erk jnk JNK mkk4_7->jnk p38 p38 mkk3_6->p38 response Proliferation, Apoptosis, Inflammation erk->response jnk->response p38->response chromanone Chromanone Compounds chromanone->raf chromanone->mekk chromanone->tak1 chromanone->mek chromanone->mkk4_7 chromanone->mkk3_6 chromanone->erk chromanone->jnk chromanone->p38 TLR4_Pathway lps LPS tlr4 TLR4/MD2/CD14 lps->tlr4 myd88 MyD88 tlr4->myd88 trif TRIF tlr4->trif traf6 TRAF6 myd88->traf6 traf3 TRAF3 trif->traf3 tak1 TAK1 traf6->tak1 tbk1 TBK1 traf3->tbk1 ikk IKK Complex tak1->ikk mapk MAPKs tak1->mapk irf3 IRF3 tbk1->irf3 nfkb NF-κB ikk->nfkb type1_ifn Type I Interferons irf3->type1_ifn inflammatory_cytokines Inflammatory Cytokines nfkb->inflammatory_cytokines mapk->inflammatory_cytokines chromanone Chromanone Compounds chromanone->tlr4 chromanone->myd88 chromanone->tak1 chromanone->ikk

References

Safety Operating Guide

Proper Disposal of 6,8-Dibromo-2,3-dihydrochromen-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for 6,8-Dibromo-2,3-dihydrochromen-4-one, a halogenated organic compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is imperative for personnel safety and environmental protection.

Key Data for Disposal of this compound

ParameterGuidelineSource
Chemical Classification Halogenated Organic CompoundGeneral Chemical Knowledge
Waste Category Hazardous Chemical Waste[1][2]
Primary Disposal Route Licensed Hazardous Waste Disposal Service[3]
In-Lab Treatment Not RecommendedGeneral Safety Principles
Container Type Chemically resistant, sealed container (e.g., glass or polyethylene)[4]
Labeling Requirements "Hazardous Waste," "Halogenated Organic Waste," and full chemical name[1][4]
Storage Location Designated and properly ventilated Satellite Accumulation Area (SAA)General Laboratory Guidelines
Incompatible Wastes Non-halogenated organic waste, strong acids, strong bases, and oxidizers[4]

Experimental Protocols for Disposal

The disposal of this compound should not be considered an experimental procedure but rather a strict adherence to established safety protocols for hazardous waste management. The following step-by-step methodology outlines the correct procedure for its disposal.

Step 1: Waste Identification and Segregation
  • Identify as Halogenated Waste: Recognize that this compound is a brominated, and therefore halogenated, organic compound.[1]

  • Segregate at Source: Do not mix this compound with non-halogenated organic waste.[1][2] Maintain separate, clearly labeled waste streams to ensure proper final disposal, which is often incineration for halogenated materials.

Step 2: Container Selection and Labeling
  • Choose a Compatible Container: Select a clean, dry, and chemically resistant container with a secure screw-top cap. Glass or appropriate plastic containers are generally suitable.

  • Properly Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container. Clearly write "Halogenated Organic Waste" and the full chemical name, "this compound." If other halogenated wastes are added to the same container, list all constituents.

Step 3: Waste Accumulation
  • Transfer Waste in a Ventilated Area: All transfers of this compound waste into the designated container should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][5]

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[3]

  • Store in a Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is well-ventilated and away from incompatible materials.

Step 4: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound down the drain or in regular trash.[1][2] Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

  • Provide Complete Information: When arranging for disposal, provide the EHS or contractor with the complete and accurate information from the waste container label.

  • Follow Institutional Protocols: Adhere to all specific waste management protocols established by your institution.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_waste_characterization Waste Characterization cluster_waste_handling Waste Handling and Accumulation cluster_disposal Final Disposal start Start: Generation of this compound Waste is_halogenated Is the compound halogenated? start->is_halogenated segregate_waste Segregate into 'Halogenated Organic Waste' stream is_halogenated->segregate_waste Yes select_container Select a compatible, sealable container segregate_waste->select_container label_container Label container with 'Hazardous Waste', chemical name, and 'Halogenated' select_container->label_container store_in_saa Store in a designated Satellite Accumulation Area (SAA) label_container->store_in_saa contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_in_saa->contact_ehs end End: Proper and Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6,8-Dibromo-2,3-dihydrochromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 6,8-Dibromo-2,3-dihydrochromen-4-one. The following procedures are based on best practices for handling halogenated organic compounds and should be strictly adhered to in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Unpacking Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing & Transfer Chemical safety gogglesDouble-layered nitrile glovesLab coatRequired if not in a fume hood
Solution Preparation Chemical safety goggles and face shieldChemical-resistant gloves (e.g., neoprene or Viton®) over nitrile glovesChemical-resistant apron over lab coatWork in a certified chemical fume hood
Experimental Use Chemical safety goggles and face shieldChemical-resistant gloves (e.g., neoprene or Viton®) over nitrile glovesChemical-resistant apron over lab coatWork in a certified chemical fume hood
Waste Disposal Chemical safety gogglesChemical-resistant glovesLab coatNot generally required if containers are sealed
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges

Experimental Protocol: Safe Handling Workflow

1. Preparation and Precaution:

  • Before handling, ensure you have read and understood this guide and the general chemical safety protocols of your institution.

  • Verify that a certified chemical fume hood, safety shower, and eyewash station are readily accessible.

  • Assemble all necessary PPE as outlined in Table 1.

2. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container should be tightly closed.

3. Weighing and Transfer:

  • All weighing and transfer operations must be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.

  • Use a dedicated set of spatulas and weighing paper.

  • Handle the compound gently to minimize the creation of airborne dust.

4. Solution Preparation and Use:

  • When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Always wear a face shield in addition to safety goggles during this process.

  • Conduct all experimental work involving this compound within a chemical fume hood.

5. Decontamination:

  • All non-disposable equipment that comes into contact with the compound must be decontaminated.

  • Wipe down surfaces with an appropriate solvent (e.g., isopropanol or ethanol) followed by a soap and water wash.

Operational and Disposal Plans

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and institutional safety officer.

  • Isolate: Restrict access to the spill area.

  • Protect: If trained to do so, don appropriate PPE, including respiratory protection.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite or sand) to contain the substance. Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

Waste Disposal:

  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and "Halogenated Organic Compound."

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

start Start: Receive Chemical storage Store in Cool, Dry, Ventilated Area start->storage ppe Don Appropriate PPE (See Table 1) storage->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood handling Weighing / Solution Preparation / Experiment fume_hood->handling decontaminate Decontaminate Equipment and Work Area handling->decontaminate waste Collect all Waste in Labeled Container handling->waste decontaminate->waste disposal Dispose as Halogenated Organic Waste waste->disposal end End disposal->end

Caption: Workflow for Safe Handling of this compound.

References

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